Product packaging for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate(Cat. No.:CAS No. 71450-93-6)

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Número de catálogo: B1327898
Número CAS: 71450-93-6
Peso molecular: 275.12 g/mol
Clave InChI: BCBHDQZVFWUZRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Cl2O3 B1327898 Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate CAS No. 71450-93-6

Propiedades

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHDQZVFWUZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645740
Record name Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71450-93-6
Record name Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical research. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield 4-(2,3-dichlorophenyl)-4-oxobutanoic acid, followed by Fischer esterification to produce the final ethyl ester. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two primary stages:

  • Step 1: Friedel-Crafts Acylation. This electrophilic aromatic substitution reaction involves the acylation of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.[1][2]

  • Step 2: Fischer Esterification. The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to yield the target compound, this compound.[3]

The overall reaction scheme is presented below:

Synthesis_Pathway Reactant1 1,2-Dichlorobenzene Intermediate 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid Reactant1->Intermediate Step 1: Friedel-Crafts Acylation Reactant2 Succinic Anhydride Reactant2->Intermediate Step 1: Friedel-Crafts Acylation Reactant3 Ethanol Product This compound Intermediate->Product Step 2: Fischer Esterification Catalyst1 AlCl₃ Catalyst2 H₂SO₄ (cat.)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

This procedure is adapted from established Friedel-Crafts acylation methodologies.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-Dichlorobenzene147.0073.5 g (50 mL)0.5
Succinic Anhydride100.0750.0 g0.5
Aluminum Chloride (AlCl₃)133.34146.7 g1.1
Dichloromethane (DCM)84.93500 mL-
Hydrochloric Acid (HCl), 6M-500 mL-
Water18.02As needed-

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add aluminum chloride (146.7 g, 1.1 mol) and dichloromethane (250 mL).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve succinic anhydride (50.0 g, 0.5 mol) in 1,2-dichlorobenzene (73.5 g, 0.5 mol) with gentle warming.

  • Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a 2 L beaker with vigorous stirring.

  • Add 500 mL of 6M HCl to the beaker to dissolve the aluminum salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture.

Step 2: Synthesis of this compound

This procedure follows the principles of Fischer esterification.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(2,3-Dichlorophenyl)-4-oxobutanoic acid247.0724.7 g0.1
Ethanol (absolute)46.07200 mL-
Sulfuric Acid (H₂SO₄), concentrated98.082 mL-
Sodium Bicarbonate (NaHCO₃), saturated solution-As needed-
Diethyl Ether74.12300 mL-
Water18.02As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(2,3-dichlorophenyl)-4-oxobutanoic acid (24.7 g, 0.1 mol) in absolute ethanol (200 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

ParameterStep 1: Friedel-Crafts AcylationStep 2: Fischer Esterification
Reactant Molar Ratio 1,2-Dichlorobenzene : Succinic Anhydride : AlCl₃ = 1 : 1 : 2.24-(2,3-Dichlorophenyl)-4-oxobutanoic acid : Ethanol = 1 : excess
Reaction Temperature 0-10 °C (addition), Room Temp. (reaction)Reflux (~78 °C)
Reaction Time 14-18 hours4-6 hours
Typical Yield 70-85%85-95%
Purification Method RecrystallizationVacuum Distillation / Column Chromatography

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Start1 Start: Step 1 Prep1 Prepare AlCl₃ suspension in DCM Start1->Prep1 Add_Reactants1 Add 1,2-dichlorobenzene & succinic anhydride solution Prep1->Add_Reactants1 React1 Stir at room temperature Add_Reactants1->React1 Quench1 Quench with ice and HCl React1->Quench1 Extract1 Extract with DCM Quench1->Extract1 Wash_Dry1 Wash and dry organic phase Extract1->Wash_Dry1 Purify1 Purify by recrystallization Wash_Dry1->Purify1 Intermediate_Product Intermediate: 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid Purify1->Intermediate_Product Start2 Start: Step 2 Intermediate_Product->Start2 Dissolve2 Dissolve intermediate in ethanol Start2->Dissolve2 Add_Catalyst2 Add H₂SO₄ catalyst Dissolve2->Add_Catalyst2 Reflux2 Reflux the mixture Add_Catalyst2->Reflux2 Workup2 Remove ethanol and perform aqueous workup Reflux2->Workup2 Extract2 Extract with diethyl ether Workup2->Extract2 Wash_Dry2 Wash and dry organic phase Extract2->Wash_Dry2 Purify2 Purify by vacuum distillation or chromatography Wash_Dry2->Purify2 Final_Product Final Product: this compound Purify2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed two-step synthetic pathway for the preparation of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield a mixture of isomeric ketoacids, followed by the separation of the desired 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and its subsequent Fischer esterification to the target ethyl ester. This document provides a detailed examination of the reaction mechanisms, experimental protocols, and key challenges, supported by quantitative data and visual workflows to aid in practical application.

Introduction

This compound is a substituted aromatic ketoester with potential applications as a building block in the synthesis of various biologically active molecules. Its structural features, including the dichlorinated phenyl ring and the keto-ester moiety, make it a versatile precursor for the construction of complex heterocyclic systems and other functionalized organic compounds. This guide details a feasible synthetic route, addressing the critical aspect of regioselectivity in the initial electrophilic aromatic substitution and providing protocols for the subsequent esterification.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial approach of a direct Friedel-Crafts acylation of m-dichlorobenzene is disfavored due to the directing effects of the chloro substituents, which would predominantly yield the undesired 2,4- and 2,6-dichloro isomers. Therefore, a more strategic approach utilizing 1,2-dichlorobenzene as the starting material is presented.

Overall Reaction Scheme:

Synthesis_Pathway 1,2-Dichlorobenzene 1,2-Dichlorobenzene Isomeric Mixture Isomeric Mixture 1,2-Dichlorobenzene->Isomeric Mixture Succinic Anhydride, AlCl3 Friedel-Crafts Acylation 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid Isomeric Mixture->4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid Isomer Separation This compound This compound 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid->this compound Ethanol, H2SO4 Fischer Esterification

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This step involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with succinic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is expected to yield a mixture of two primary isomers: 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

Reaction Mechanism:

The mechanism proceeds via the formation of an acylium ion from succinic anhydride and aluminum chloride, which then acts as the electrophile in the attack on the aromatic ring of 1,2-dichlorobenzene.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Succinic Anhydride Succinic Anhydride Complex Complex Succinic Anhydride->Complex + AlCl3 Acylium Ion Acylium Ion Complex->Acylium Ion 1,2-Dichlorobenzene 1,2-Dichlorobenzene Sigma Complex Sigma Complex 1,2-Dichlorobenzene->Sigma Complex + Acylium Ion Isomeric Mixture Isomeric Mixture Sigma Complex->Isomeric Mixture - H+

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in an inert solvent such as nitrobenzene or carbon disulfide.

  • Cool the suspension in an ice bath.

  • Add a solution of 1,2-dichlorobenzene and succinic anhydride in the same solvent dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomeric ketoacids.

Key Challenge: Isomer Separation

The primary challenge in this step is the separation of the desired 4-(2,3-dichlorophenyl)-4-oxobutanoic acid from its 3,4-dichloro isomer. This separation is critical for obtaining the pure precursor for the subsequent esterification. Potential separation techniques include:

  • Fractional Crystallization: Exploiting potential differences in the solubility of the two isomers in various solvents.

  • Chromatography: Preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel may be effective, although potentially challenging on a large scale.

Further research and process development are required to establish a robust and scalable method for this separation.

Step 2: Fischer Esterification of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

This is a classic acid-catalyzed esterification reaction where the carboxylic acid is reacted with an excess of ethanol to form the corresponding ethyl ester.

Reaction Mechanism:

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by ethanol, and subsequent elimination of water.

Fischer_Esterification_Mechanism cluster_0 Protonation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination Ketoacid Ketoacid Protonated Ketoacid Protonated Ketoacid Ketoacid->Protonated Ketoacid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ketoacid->Tetrahedral Intermediate + Ethanol Protonated Ether Protonated Ether Tetrahedral Intermediate->Protonated Ether Proton Transfer Ester Ester Protonated Ether->Ester - H2O, - H+

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: A Technical Overview for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate for researchers, scientists, and professionals in drug development. This document provides available data on its chemical identity and outlines a general synthetic approach, acknowledging the current scarcity of detailed experimental data in publicly accessible literature.

Core Chemical Properties

This compound, identified by CAS number 71450-93-6, is a dichlorinated phenyl ketoester.[1] Its molecular structure is of significant interest in medicinal chemistry, particularly as a scaffold for more complex molecules. The 2,3-dichlorophenyl group is a key pharmacophore in a number of biologically active compounds.

PropertyValueSource(s)
IUPAC Name ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate[1]
CAS Number 71450-93-6[1]
Molecular Formula C₁₂H₁₂Cl₂O₃[1]
Molecular Weight 275.13 g/mol [1]
Exact Mass 274.016 u[1]
InChIKey BCBHDQZVFWUZRW-UHFFFAOYSA-N[1]
Synonyms This compound, CTK5D4114, DTXSID70645740, ZINC2580333, MFCD02261354, AKOS010910561[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature, a general and plausible synthetic route can be proposed based on established organic chemistry principles for analogous compounds. A common method for the synthesis of γ-keto esters is the Friedel-Crafts acylation of an aromatic compound with a suitable acylating agent.

A potential synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products cluster_workup Work-up & Purification reactant1 1,2-Dichlorobenzene reaction_step Friedel-Crafts Acylation reactant1->reaction_step reactant2 Ethyl 4-chloro-4-oxobutyrate (Ethyl succinyl chloride) reactant2->reaction_step catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction_step Catalyst solvent Anhydrous Solvent (e.g., CS₂, CH₂Cl₂) solvent->reaction_step Solvent product This compound reaction_step->product byproduct HCl reaction_step->byproduct workup Aqueous Quench Extraction Drying product->workup purification Column Chromatography or Distillation workup->purification

A proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)

  • Reaction Setup: To a stirred solution of 1,2-dichlorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), ethyl 4-chloro-4-oxobutyrate would be added dropwise at a controlled temperature, typically between 0 and 5 °C.

  • Reaction Progression: The reaction mixture would be stirred at a low temperature for a specified period and then allowed to warm to room temperature. The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction would be quenched by carefully pouring the mixture into a beaker of crushed ice and water. The organic layer would be separated, and the aqueous layer extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers would then be washed with a mild base (e.g., saturated sodium bicarbonate solution), water, and brine, followed by drying over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The crude product would be obtained after removal of the solvent under reduced pressure. Further purification would likely be achieved through column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Role in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature detailing the biological activity of this compound or its direct involvement in specific signaling pathways. However, its structural components are of high interest in medicinal chemistry. The 2,3-dichlorophenyl moiety is a key feature in several potent and selective ligands for various biological targets. For instance, molecules containing a 2,3-dichlorophenylpiperazine unit have been investigated as antagonists for dopamine D3 receptors, which are implicated in the neurochemical modulation of psychomotor stimulant actions.

Therefore, this compound is a valuable intermediate for the synthesis of more complex molecules for screening in drug discovery programs. Its keto and ester functionalities provide versatile handles for further chemical modifications, enabling the construction of a diverse library of compounds for biological evaluation.

The logical relationship for its potential use as a synthetic intermediate is depicted in the following diagram:

G start This compound step1 Chemical Modification (e.g., reductive amination, condensation) start->step1 intermediate Advanced Intermediate (e.g., containing a piperazine ring) step1->intermediate step2 Further Synthetic Steps intermediate->step2 final_compound Biologically Active Compound (e.g., GPCR ligand, enzyme inhibitor) step2->final_compound evaluation Biological Evaluation (e.g., in vitro/in vivo assays) final_compound->evaluation

Logical workflow for the utility of the title compound in drug discovery.

Conclusion

This compound represents a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data on its physical properties and biological activity are sparse, its structural features suggest it is a valuable intermediate for medicinal chemists. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in the development of new pharmaceuticals.

References

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate CAS number 71450-93-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate (CAS 71450-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chemical compound with potential applications in research and development. Due to the limited availability of published data, this guide focuses on its physicochemical properties, a probable synthetic route based on established chemical principles, and general analytical methodologies for its characterization.

Core Compound Information

This compound is a dichlorinated phenyl keto-ester. Its chemical structure and basic properties are summarized below.

PropertyValueCitations
CAS Number 71450-93-6[1][2][3]
Molecular Formula C₁₂H₁₂Cl₂O₃[1][3]
Molecular Weight 275.13 g/mol [1][2][3]
Synonyms Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate[1]
Purity 96% - 97% (as commercially available)[4][5]

Physicochemical Data

Detailed experimental data for this specific compound is scarce in publicly accessible literature. The following table summarizes available and predicted data.

ParameterValueNotes
Appearance Not specified (likely a liquid or low-melting solid)Inferred from similar compounds.
Solubility Not specifiedExpected to be soluble in common organic solvents.
Boiling Point Not specified---
Melting Point Not specified---

Probable Synthetic Pathway

The proposed synthesis would involve the reaction of 1,2-dichlorobenzene with an acylating agent derived from succinic acid, such as ethyl 4-chloro-4-oxobutyrate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_2_dichlorobenzene 1,2-Dichlorobenzene target_compound This compound 1_2_dichlorobenzene->target_compound Aromatic Substrate ethyl_4_chloro_4_oxobutyrate Ethyl 4-chloro-4-oxobutyrate ethyl_4_chloro_4_oxobutyrate->target_compound Acylating Agent lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->target_compound Catalyst

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis based on the Friedel-Crafts acylation of analogous compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

  • 1,2-Dichlorobenzene

  • Ethyl 4-chloro-4-oxobutyrate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0-5 °C), add ethyl 4-chloro-4-oxobutyrate dropwise.

  • After the addition is complete, add 1,2-dichlorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or vacuum distillation.

Analytical Characterization

The characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity.

Analytical_Workflow Crude_Product Crude Product from Synthesis Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Compound Purified Compound Purification->Pure_Compound Structural_Confirmation Structural Confirmation Pure_Compound->Structural_Confirmation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR Infrared Spectroscopy Structural_Confirmation->IR HPLC HPLC Purity_Assessment->HPLC EA Elemental Analysis Purity_Assessment->EA

Caption: General workflow for the purification and analytical characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, as well as the methylene protons of the butyrate chain and the ethyl ester group (a triplet and a quartet). The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with those bearing chlorine atoms showing characteristic shifts), and the aliphatic carbons of the butyrate and ethyl ester moieties.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (275.13 g/mol ). A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M+ peak, and an M+4 peak of lower intensity) would be a key indicator of the compound's identity.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the ketone and ester carbonyl (C=O) stretching vibrations, typically in the region of 1680-1740 cm⁻¹.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Compounds with dichlorophenyl and butyrate moieties can exhibit a range of biological activities, and this compound could be a potential intermediate or candidate in drug discovery programs. Further research is required to elucidate any pharmacological properties.

Safety Information

Safety data for this specific compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chemical compound for which detailed public scientific literature is limited. This guide has provided a summary of its known properties and a scientifically plausible, though hypothetical, framework for its synthesis and characterization based on established organic chemistry principles. It is hoped that this information will be a useful starting point for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: Synthesis, Properties, and Application in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a chlorinated aromatic ketoester of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the atypical antipsychotic drug Cariprazine. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its application in drug development. A central focus is placed on the biological context of its end-product, Cariprazine, with a detailed visualization of its unique signaling pathway and mechanism of action in the central nervous system.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 71450-93-6, is a butyrate derivative featuring a 2,3-dichlorophenyl substituent. The core structure consists of a butyrate ethyl ester chain where the gamma-carbon is part of a ketone, attached to the dichlorinated phenyl ring.

IdentifierValue
IUPAC Name Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
CAS Number 71450-93-6[1]
Molecular Formula C₁₂H₁₂Cl₂O₃[1]
Molecular Weight 275.13 g/mol [1]
InChIKey BCBHDQZVFWUZRW-UHFFFAOYSA-N[1]
Synonyms This compound, CTK5D4114, DTXSID70645740, ZINC2580333, MFCD02261354, AKOS010910561[1]

Physicochemical Properties

Experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, data from closely related isomers can provide valuable estimations for properties such as boiling point and density.

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Density (g/cm³)
This compound 71450-93-6C₁₂H₁₂Cl₂O₃Data not availableData not available
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate194240-93-2C₁₂H₁₂Cl₂O₃348.3 ± 32.0 at 760 mmHg1.3 ± 0.1
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate53503-49-4C₁₂H₁₃ClO₃Data not availableData not available

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,2-dichlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion from the interaction between the acyl chloride and the Lewis acid (e.g., aluminum chloride, AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the final ketone product.

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1_2_Dichlorobenzene 1,2-Dichlorobenzene Reaction_Vessel Reaction_Vessel 1_2_Dichlorobenzene->Reaction_Vessel Ethyl_succinyl_chloride Ethyl 4-chloro-4-oxobutyrate (Ethyl succinyl chloride) Ethyl_succinyl_chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Friedel-Crafts Acylation Target_Molecule Ethyl 4-(2,3-dichlorophenyl)- 4-oxobutyrate Reaction_Vessel->Target_Molecule

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established Friedel-Crafts acylation procedures.

Materials:

  • 1,2-Dichlorobenzene (1.0 eq)

  • Ethyl 4-chloro-4-oxobutyrate (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0-5°C using an ice bath.

  • Addition of Reactants: A solution of ethyl 4-chloro-4-oxobutyrate (1.1 eq) and 1,2-dichlorobenzene (1.0 eq) in anhydrous dichloromethane is prepared and added dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour, then allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-8.0 ppm region), a triplet for the methyl group of the ethyl ester (δ ~1.2 ppm), a quartet for the methylene group of the ethyl ester (δ ~4.1 ppm), and two methylene groups from the butyrate chain, likely appearing as two distinct triplets or multiplets in the δ 2.5-3.5 ppm range.

  • ¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ketone and ester, multiple signals in the aromatic region corresponding to the substituted phenyl ring, and signals for the aliphatic carbons of the ethyl and butyrate moieties.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ketone (~1685 cm⁻¹), another strong C=O stretch for the ester (~1735 cm⁻¹), C-O stretching bands, and C-H stretching from the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms.

Application in Drug Development: Intermediate for Cariprazine

This compound is a crucial building block in the multi-step synthesis of Cariprazine (Vraylar®).[2] Cariprazine is a third-generation atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[3][4] The 2,3-dichlorophenyl moiety, introduced via this intermediate, is a critical pharmacophore for the drug's unique receptor binding profile.

Biological Context: Mechanism of Action of Cariprazine

The clinical efficacy of Cariprazine is attributed to its complex and unique mechanism of action, which differentiates it from other antipsychotics.[5] It acts as a partial agonist at dopamine D₂ and D₃ receptors, with a particularly high affinity for the D₃ receptor.[3][5] Additionally, it functions as a partial agonist at the serotonin 5-HT₁ₐ receptor and an antagonist at 5-HT₂ₐ and 5-HT₂ₙ receptors.[1][3]

This "dopamine-serotonin system stabilizer" activity means that Cariprazine can modulate neurotransmission based on the endogenous neurochemical environment. In a hyperdopaminergic state (hypothesized to be associated with positive symptoms of schizophrenia), its partial agonism allows it to act as a functional antagonist, reducing excessive receptor stimulation.[4] Conversely, in a hypodopaminergic state (linked to negative and cognitive symptoms), it can provide a baseline level of receptor stimulation.[4] Its potent D₃ receptor activity is thought to contribute to its efficacy against negative symptoms and cognitive deficits.[5]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R:f0 Binds (Agonist) D3R D₃ Receptor Dopamine->D3R:f0 Binds (Agonist) Serotonin Serotonin HT1AR 5-HT₁ₐ Receptor Serotonin->HT1AR:f0 Binds (Agonist) HT2AR 5-HT₂ₐ Receptor Serotonin->HT2AR:f0 Binds (Agonist) Response Modulation of Neuronal Signaling (Reduced Positive/Negative Symptoms) D2R->Response D3R->Response HT1AR->Response HT2AR->Response Cariprazine Cariprazine Cariprazine->D2R:f0 Partial Agonist Cariprazine->D3R:f0 Partial Agonist (High Affinity) Cariprazine->HT1AR:f0 Partial Agonist Cariprazine->HT2AR:f0 Antagonist

Caption: Mechanism of action of Cariprazine at the synapse.

Conclusion

This compound is a molecule of high strategic value in pharmaceutical synthesis. While detailed characterization data is sparse in public literature, its synthetic route via Friedel-Crafts acylation is well-understood. Its critical role as a precursor to Cariprazine firmly establishes its importance in the development of modern therapeutics for complex psychiatric disorders. The unique D₃-preferring, partial agonist profile of Cariprazine highlights the continuing evolution of neuropharmacology, where precisely engineered intermediates like this compound are indispensable for creating next-generation treatments.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. These predictions are derived from established principles of spectroscopic interpretation and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.25Triplet3H-CH₃ (Ethyl group)
~2.80Triplet2H-CH₂-C=O
~3.30Triplet2HAr-C(=O)-CH₂-
~4.15Quartet2H-O-CH₂- (Ethyl group)
~7.30 - 7.60Multiplet3HAromatic protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~14.0-CH₃ (Ethyl group)
~28.0-CH₂-C=O
~35.0Ar-C(=O)-CH₂-
~61.0-O-CH₂- (Ethyl group)
~127.0 - 138.0Aromatic carbons
~172.0C=O (Ester)
~195.0C=O (Ketone)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (Aromatic)
~2980 - 2850MediumC-H stretch (Aliphatic)
~1735StrongC=O stretch (Ester)
~1690StrongC=O stretch (Aryl Ketone)
~1580, 1470Medium-WeakC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Ester)
~820 - 780StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
274/276/278[M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks (isotope pattern for 2 Cl atoms)
245/247/249[M - C₂H₅]⁺
229/231/233[M - OC₂H₅]⁺
173/175[Cl₂C₆H₃CO]⁺
145/147[Cl₂C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and its own resonance peaks, which should not interfere with the analyte's signals.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using a 300-500 MHz instrument. Following this, acquire the ¹³C NMR spectrum. Standard acquisition parameters are generally used, with adjustments made as necessary to optimize signal-to-noise and resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and simple method for solid samples.[2][3]

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the ATR setup or the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KKBr pellet should be recorded and subtracted from the sample spectrum.[4][5][6]

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The choice of ionization technique is crucial. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

    • EI-MS: Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the ion source where it is bombarded with a high-energy electron beam.

    • ESI-MS: Infuse the sample solution directly into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key feature in the spectrum of this compound.

Visualizations

Molecular Structure and Connectivity

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and their connectivity.

molecular_structure cluster_phenyl 2,3-Dichlorophenyl Ring cluster_chain Butyrate Chain cluster_ethyl Ethyl Group C1 C C2 C-Cl C1->C2 aromatic bonds ketone_C C=O (Ketone) C1->ketone_C C3 C-Cl C2->C3 aromatic bonds C4 C C3->C4 aromatic bonds C5 C C4->C5 aromatic bonds C6 C C5->C6 aromatic bonds C6->C1 aromatic bonds CH2_a CH₂ ketone_C->CH2_a CH2_b CH₂ CH2_a->CH2_b ester_C C=O (Ester) CH2_b->ester_C O_ethyl O ester_C->O_ethyl CH2_ethyl CH₂ O_ethyl->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Obtain Pure Sample dissolve Dissolve in Deuterated Solvent start->dissolve solid_prep Prepare Solid Sample (ATR or KBr) start->solid_prep ms Mass Spectrometry start->ms nmr ¹H and ¹³C NMR Spectroscopy dissolve->nmr dissolve->ms ir IR Spectroscopy solid_prep->ir nmr_analysis Analyze Chemical Shifts, Coupling, Integration nmr->nmr_analysis ir_analysis Identify Functional Group Absorptions ir->ir_analysis ms_analysis Determine Molecular Ion & Fragmentation Pattern ms->ms_analysis structure_elucidation Elucidate & Confirm Molecular Structure nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation

References

An In-depth Technical Guide to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate is a ketoester that holds potential as a versatile intermediate in the synthesis of various organic compounds, particularly in the realm of pharmaceuticals and agrochemicals. Its structure, featuring a dichlorinated phenyl ring coupled with a reactive keto-ester functional group, makes it a valuable building block for introducing these moieties into larger, more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications based on available chemical literature and data from analogous compounds.

1. Chemical Identity and Properties

The formal IUPAC name for this compound is ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate . It is also known by other names such as ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Table 1: Physicochemical Properties of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate and Related Compounds

PropertyValue for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate (Predicted/Inferred)Value for Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate[1]Value for Ethyl 4-(4-chlorophenyl)-3-oxobutanoate[2]
Molecular Formula C₁₂H₁₂Cl₂O₃C₁₂H₁₂Cl₂O₃C₁₂H₁₃ClO₃
Molecular Weight 275.13 g/mol 275.13 g/mol 240.68 g/mol
Appearance Likely a colorless to pale yellow liquid or low melting solidNot specifiedNot specified
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Density Not availableNot availableNot available
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.Not specifiedNot specified

Note: Experimental data for the target compound is limited. The data presented is a combination of calculated values and data from structurally similar compounds to provide a reasonable estimation of its properties.

2. Synthesis

A probable and widely used method for the synthesis of aryl ketoesters like ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation .

2.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 1,2-dichlorobenzene with a suitable acylating agent, such as ethyl succinyl chloride (4-chloro-4-oxobutanoate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_of_Ethyl_4-(2,3-dichlorophenyl)-4-oxobutanoate reactant1 1,2-Dichlorobenzene intermediate Acylium ion intermediate reactant1->intermediate Reacts with reactant2 Ethyl succinyl chloride reactant2->intermediate Activated by catalyst AlCl₃ (Lewis Acid) catalyst->intermediate Catalyzes product Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate intermediate->product Acylates

Figure 1: Proposed synthetic pathway via Friedel-Crafts acylation.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on known Friedel-Crafts acylations and should be optimized for safety and yield.

Materials:

  • 1,2-Dichlorobenzene

  • Ethyl succinyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

  • Addition of Acylating Agent: Ethyl succinyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C. The formation of the acylium ion complex is allowed to proceed for an additional 30 minutes.

  • Addition of Substrate: 1,2-Dichlorobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes.

  • Reaction Progression: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by vacuum distillation to afford the pure ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate.

3. Potential Applications in Drug Development

While specific biological activities of ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate are not widely reported, its structural motifs are present in various biologically active molecules. Ketoesters are key intermediates in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The dichlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

3.1. Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound can serve as a precursor for the synthesis of more complex molecules. For instance, the keto group can be a handle for cyclization reactions to form pyridazinones, pyrazolones, or other heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters with potential therapeutic activities.

Potential_Applications start_compound Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate hydrolysis Ester Hydrolysis start_compound->hydrolysis cyclization Cyclization (with e.g., Hydrazine) start_compound->cyclization reduction Ketone Reduction start_compound->reduction acid 4-(2,3-dichlorophenyl)-4-oxobutanoic acid hydrolysis->acid heterocycle Heterocyclic derivatives (e.g., Pyridazinones) cyclization->heterocycle alcohol Ethyl 4-(2,3-dichlorophenyl)-4-hydroxybutanoate reduction->alcohol api Active Pharmaceutical Ingredients (APIs) acid->api Further modification heterocycle->api Screening for activity alcohol->api Further modification

Figure 2: Potential synthetic transformations and applications.

References

Physical and chemical properties of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. The following guide is a compilation of available information, supplemented with predicted data and plausible scientific hypotheses to serve as a reference for research and development.

Introduction

This compound is a keto-ester that belongs to the family of substituted phenylbutyric acid derivatives. While specific research on this compound is not widely published, its structural motif is of significant interest in medicinal chemistry. The 2,3-dichlorophenyl group is a key component in several active pharmaceutical ingredients (APIs), most notably in the atypical antipsychotic aripiprazole. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a summary of its known and predicted properties, a plausible synthetic route, and a discussion of its potential relevance in drug discovery.

Chemical and Physical Properties

Quantitative data for this compound is scarce. The following tables summarize its basic identifiers and predicted physicochemical properties.

Table 1: Compound Identifiers

IdentifierValueReference
CAS Number 71450-93-6[1]
Molecular Formula C₁₂H₁₂Cl₂O₃[1]
Molecular Weight 275.13 g/mol [1]
IUPAC Name ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate
Synonyms This compound[1]
InChIKey BCBHDQZVFWUZRW-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point ~405.5 °C at 760 mmHgPrediction based on structurally similar compounds.
Melting Point Not available
Density ~1.3 g/cm³Prediction based on structurally similar compounds.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate.General solubility behavior for similar compounds.
pKa Not available
LogP ~3.0Prediction based on structurally similar compounds, indicating moderate lipophilicity.

Proposed Synthesis

A plausible and common method for the synthesis of 4-aryl-4-oxobutanoates is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative. For this compound, this would involve the reaction of 1,2-dichlorobenzene with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice bath (0-5 °C). A solution of ethyl succinyl chloride (1.0 equivalent) and 1,2-dichlorobenzene (1.0 equivalent) in the same inert solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_2_Dichlorobenzene 1,2-Dichlorobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation in inert solvent (e.g., DCM) 0°C to Room Temperature 1_2_Dichlorobenzene->Friedel_Crafts_Acylation Ethyl_Succinyl_Chloride Ethyl Succinyl Chloride Ethyl_Succinyl_Chloride->Friedel_Crafts_Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Friedel_Crafts_Acylation Catalyzes Quenching Quenching with HCl/Ice Friedel_Crafts_Acylation->Quenching Reaction Mixture Extraction Extraction with DCM Quenching->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying_Evaporation Drying and Solvent Evaporation Washing->Drying_Evaporation Purification Purification (Column Chromatography/Recrystallization) Drying_Evaporation->Purification Crude Product Final_Product Ethyl 4-(2,3-dichlorophenyl)- 4-oxobutyrate Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Analog-Based)

No specific spectroscopic data for this compound is available. However, the expected spectral features can be inferred from structurally similar compounds.

Table 3: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR - Aromatic protons (3H) in the range of 7.2-7.8 ppm. - Triplet for the methylene group adjacent to the carbonyl (C3-H₂) around 3.2 ppm. - Triplet for the methylene group adjacent to the ester (C2-H₂) around 2.8 ppm. - Quartet for the ethyl ester's methylene group (-OCH₂CH₃) around 4.1 ppm. - Triplet for the ethyl ester's methyl group (-OCH₂CH₃) around 1.2 ppm.
¹³C NMR - Carbonyl carbon of the ketone around 195-200 ppm. - Carbonyl carbon of the ester around 172 ppm. - Aromatic carbons between 125-140 ppm. - Methylene carbon of the ethyl ester (-OCH₂) around 61 ppm. - Methylene carbons of the butyrate chain (C2 and C3) between 28-35 ppm. - Methyl carbon of the ethyl ester (-CH₃) around 14 ppm.
IR Spectroscopy - Strong C=O stretching vibration for the ketone around 1685 cm⁻¹. - Strong C=O stretching vibration for the ester around 1730 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups. - C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 274 (for ³⁵Cl isotopes) and 276/278 (due to ³⁷Cl isotopes), showing the characteristic isotopic pattern for two chlorine atoms. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the butyrate chain.

Potential Biological Significance and Signaling Pathways

While there is no direct biological data for this compound, its structural similarity to precursors of major antipsychotic drugs provides a strong rationale for its potential utility in neuroscience drug discovery. The 1-(2,3-dichlorophenyl)piperazine moiety, which could potentially be synthesized from the title compound, is a key pharmacophore in aripiprazole and cariprazine. These drugs exert their therapeutic effects by modulating dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Aripiprazole and cariprazine are partial agonists at the dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and antagonists at the 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to reduce the positive symptoms of psychosis (like hallucinations and delusions) without causing the severe extrapyramidal side effects associated with older antipsychotics.

G cluster_precursor Potential Precursor cluster_intermediate Key Intermediate cluster_api Active Pharmaceutical Ingredients cluster_receptors Molecular Targets in CNS TargetCompound Ethyl 4-(2,3-dichlorophenyl) -4-oxobutyrate DCPP 1-(2,3-Dichlorophenyl)piperazine TargetCompound->DCPP Potential Synthetic Route Aripiprazole Aripiprazole DCPP->Aripiprazole Synthesis Cariprazine Cariprazine DCPP->Cariprazine Synthesis D2R Dopamine D₂ Receptor Aripiprazole->D2R Partial Agonist 5HT1A Serotonin 5-HT₁ₐ Receptor Aripiprazole->5HT1A Partial Agonist 5HT2A Serotonin 5-HT₂ₐ Receptor Aripiprazole->5HT2A Antagonist Cariprazine->D2R Partial Agonist Cariprazine->5HT1A Partial Agonist Cariprazine->5HT2A Antagonist TherapeuticEffect Antipsychotic Effect (Modulation of Dopamine and Serotonin Signaling) D2R->TherapeuticEffect 5HT1A->TherapeuticEffect 5HT2A->TherapeuticEffect

Caption: Potential relevance of the target compound in the synthesis of CNS-active drugs.

Safety and Handling

Based on general safety data for similar chemical structures, this compound should be handled with care in a well-ventilated area or a fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[1] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a compound with limited available data but significant potential as a building block in medicinal chemistry, particularly for the synthesis of neuropsychiatric drugs. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential applications. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate its scientific value.

References

An In-depth Technical Guide on the Reaction Mechanism of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthesis of ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the production of the atypical antipsychotic drug cariprazine. The core of this synthesis is the Friedel-Crafts acylation reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes quantitative data, and discusses the role of this intermediate in the broader context of drug development.

Introduction

This compound is a crucial building block in the synthesis of cariprazine, a dopamine D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis of this ketoester is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API). The most common and industrially viable method for its preparation is the Friedel-Crafts acylation of 1,2-dichlorobenzene.

The Core Reaction: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

Reactants and Catalyst
  • Aromatic Substrate: 1,2-Dichlorobenzene

  • Acylating Agent: Ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinoyl chloride)

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a commonly used catalyst.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with the acylating agent, ethyl 4-chloro-4-oxobutyrate, to form a highly reactive electrophile, the acylium ion. The lone pair of electrons on the chlorine atom of the acyl chloride attacks the electron-deficient aluminum atom of AlCl₃. This is followed by the cleavage of the carbon-chlorine bond, resulting in the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion ([AlCl₄]⁻).

  • Electrophilic Attack: The electron-rich π system of the 1,2-dichlorobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Due to the presence of two chlorine atoms on the benzene ring, which are deactivating groups, the reaction is slower than the acylation of benzene itself. The substitution occurs predominantly at the position para to one of the chlorine atoms and meta to the other, leading to the formation of the 4-(2,3-dichlorophenyl) product.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly added acyl group. This step regenerates the aromatic ring and the Lewis acid catalyst (AlCl₃), and produces hydrogen chloride (HCl) as a byproduct.

  • Work-up: After the reaction is complete, a work-up procedure is necessary to decompose the aluminum chloride complex with the ketone product and to neutralize the reaction mixture. This is typically achieved by adding water or a dilute acid.

Experimental Protocol

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure based on standard Friedel-Crafts acylation methods can be outlined.

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.

Materials:

  • 1,2-Dichlorobenzene

  • Ethyl 4-chloro-4-oxobutyrate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride and a suitable inert solvent like dichloromethane. The mixture is cooled in an ice bath.

  • Addition of Reactants: 1,2-Dichlorobenzene is added to the cooled suspension of aluminum chloride. Ethyl 4-chloro-4-oxobutyrate is then added dropwise from the dropping funnel to the stirred mixture while maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic extracts are then washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by techniques such as vacuum distillation or column chromatography on silica gel.

Quantitative Data

Specific quantitative data such as reaction yields, optimal temperatures, and reaction times for the synthesis of this compound are not explicitly available in the public domain. This information is often proprietary and found in patents or internal company documents. However, for similar Friedel-Crafts acylation reactions, yields can typically range from moderate to good, depending on the specific conditions and the purity of the starting materials.

ParameterTypical Range/ValueNotes
Yield 50-80%Highly dependent on reaction conditions and purification methods.
Reaction Temperature 0 °C to refluxInitial addition is often done at low temperatures, followed by heating.
Reaction Time 2-24 hoursMonitored by TLC for completion.
Molar Ratio (Substrate:Acylating Agent:Catalyst) 1 : 1-1.2 : 1.1-1.5An excess of the acylating agent and catalyst is often used.

Role in Drug Development: The Path to Cariprazine

This compound is a pivotal intermediate in the multi-step synthesis of cariprazine.[3][4][5] The ketoester functionality allows for further chemical transformations to build the complex molecular architecture of the final drug molecule.

The synthesis of cariprazine from this intermediate typically involves several subsequent steps, which may include:

  • Reduction of the ketone to an alcohol.

  • Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).

  • Nucleophilic substitution with a piperazine derivative.

  • Further modifications to introduce the final urea moiety.

The purity and yield of this compound directly impact the efficiency of the entire cariprazine synthesis and the quality of the final API.

Visualizing the Process

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromaticity Restoration AcylChloride Ethyl 4-chloro-4-oxobutyrate AcyliumIon Acylium Ion + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Aromatic 1,2-Dichlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺ (to [AlCl₄]⁻)

Caption: The three main steps of the Friedel-Crafts acylation mechanism.

Synthetic Workflow

Synthetic_Workflow Start 1,2-Dichlorobenzene + Ethyl 4-chloro-4-oxobutyrate Reaction Friedel-Crafts Acylation (AlCl₃ catalyst) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product API_Synth Further Synthesis Steps Product->API_Synth API Cariprazine (API) API_Synth->API

Caption: A simplified workflow for the synthesis of Cariprazine from starting materials.

Conclusion

The Friedel-Crafts acylation is a robust and essential reaction for the synthesis of this compound. A thorough understanding of its mechanism is critical for optimizing reaction conditions to maximize yield and purity. This intermediate's quality is paramount for the successful and efficient production of the important antipsychotic drug, cariprazine. Further research into alternative, more environmentally friendly catalysts and solvent systems for this reaction could be a valuable area of investigation for process chemists and pharmaceutical manufacturers.

References

Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: A Technical Guide to Starting Materials and Core Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of various pharmaceutical compounds. The guide focuses on the selection of starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of the atypical antipsychotic drug aripiprazole. The selection of an appropriate synthetic route and starting materials is paramount for achieving high yields and purity of the final product. This guide outlines the most common and efficient method for its preparation, which proceeds via a two-step pathway involving a Friedel-Crafts acylation followed by an esterification reaction.

Primary Synthetic Route: A Two-Step Approach

The most widely employed synthesis of this compound involves two key transformations:

  • Friedel-Crafts Acylation: The synthesis commences with the acylation of 1,2-dichlorobenzene with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), forms the intermediate compound, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.

  • Fischer Esterification: The carboxylic acid intermediate is subsequently esterified with ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), to yield the desired product, this compound.

An alternative, though less documented, one-step approach involves the direct Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl 4-chloro-4-oxobutyrate. However, the two-step process is more established and will be the focus of this guide.

Starting Materials

The primary starting materials for the two-step synthesis are readily available commercial reagents.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Role
1,2-DichlorobenzeneC₆H₄Cl₂147.0095-50-1Aromatic Substrate
Succinic AnhydrideC₄H₄O₃100.07108-30-5Acylating Agent
Aluminum ChlorideAlCl₃133.347446-70-0Lewis Acid Catalyst
EthanolC₂H₅OH46.0764-17-5Esterifying Agent
Sulfuric AcidH₂SO₄98.087664-93-9Acid Catalyst

Experimental Protocols

Step 1: Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This procedure details the synthesis of the key carboxylic acid intermediate.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation 1,2-Dichlorobenzene 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid 1,2-Dichlorobenzene->4-(2,3-Dichlorophenyl)-4-oxobutanoic acid Succinic Anhydride, AlCl₃ Succinic Anhydride AlCl3 AlCl3

Caption: Friedel-Crafts Acylation of 1,2-Dichlorobenzene.

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of 1,2-dichlorobenzene and succinic anhydride is prepared.

  • Anhydrous aluminum chloride is added portion-wise to the stirred mixture, maintaining the temperature below a specified value to control the exothermic reaction.

  • The reaction mixture is then heated to a specific temperature and maintained for several hours to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is cooled and quenched by the slow addition of ice and hydrochloric acid.

  • The resulting solid precipitate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.

Quantitative Data for Friedel-Crafts Acylation:

ParameterValue
Molar Ratio (1,2-Dichlorobenzene : Succinic Anhydride : AlCl₃)1 : 1.1 : 2.2
Reaction Temperature110-120 °C
Reaction Time4-6 hours
Typical Yield85-95%
Step 2: Synthesis of this compound via Fischer Esterification

This section describes the conversion of the carboxylic acid intermediate to the final ethyl ester.

Reaction Scheme:

G cluster_1 Fischer Esterification Carboxylic_Acid 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid Ester Ethyl 4-(2,3-dichlorophenyl)- 4-oxobutyrate Carboxylic_Acid->Ester Ethanol, H₂SO₄ (cat.) Ethanol H2SO4 H2SO4 G Start Starting Materials: 1,2-Dichlorobenzene Succinic Anhydride FC_Acylation Friedel-Crafts Acylation (AlCl₃ catalyst) Start->FC_Acylation Intermediate Intermediate: 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid FC_Acylation->Intermediate Esterification Fischer Esterification (Ethanol, H₂SO₄ catalyst) Intermediate->Esterification Product Final Product: This compound Esterification->Product Purification Purification (e.g., Recrystallization) Product->Purification

Methodological & Application

Application Notes and Protocols: Use of Ethyl 4-(Aryl)-4-oxobutyrates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a ketoester that holds potential as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the synthesis of pharmaceutically active molecules. While specific literature on the 2,3-dichloro substituted variant is limited, its reactivity can be inferred from analogous aryl-4-oxobutyrates. These compounds are valuable precursors due to the presence of two distinct reactive carbonyl groups (a ketone and an ester) and an active methylene group, allowing for a variety of chemical transformations. This document provides an overview of the potential applications and synthetic protocols based on related structures, primarily focusing on its utility in the synthesis of heterocyclic systems and as a key intermediate in drug discovery.

I. Synthesis of Heterocyclic Compounds

Ethyl 4-(aryl)-4-oxobutyrates are common starting materials for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are core structures in many pharmaceutical agents.

A. Pyridazinone Derivatives

The reaction of ethyl 4-(aryl)-4-oxobutanoates with hydrazine hydrate is a classical method for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones. These structures are prevalent in compounds exhibiting cardiovascular and psychoactive effects.

Experimental Protocol: Synthesis of 6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from the synthesis of similar pyridazinone derivatives.[1]

  • Reaction Setup: To a solution of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyridazinone.

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-(3,4-dichlorophenyl)-4-oxobutanoic acid1.0247.06102.47 g
Hydrazine hydrate (80%)1.250.06120.75 mL
Ethanol---50 mL
Product 243.08 Yield dependent

Logical Workflow for Pyridazinone Synthesis

G A Ethyl 4-(aryl)-4-oxobutanoate D Reflux (4-6h) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E Cooling & Precipitation D->E F Filtration & Drying E->F G 6-Aryl-4,5-dihydro-3(2H)-pyridazinone F->G

Caption: Synthesis of pyridazinone derivatives.

II. Intermediate for Active Pharmaceutical Ingredients (APIs)

Aryl ketoesters are crucial intermediates in the multi-step synthesis of various APIs. A notable example is the synthesis of Clopidogrel, an antiplatelet agent, which involves intermediates structurally related to this compound. While not a direct precursor, the synthetic strategies for Clopidogrel highlight the utility of manipulating the ketoester functionality. The synthesis often involves the reaction of a substituted phenylacetic acid derivative with a thieno[3,2-c]pyridine moiety.[2][3]

Conceptual Pathway for API Synthesis

The general strategy involves the formation of a key amide or amine linkage followed by cyclization reactions to build the final heterocyclic core of the drug molecule.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization & Final Modification A Aryl Ketoester Derivative C Condensation/Amidation A->C B Amine/Thiophene Derivative B->C D Intramolecular Cyclization C->D E Salt Formation/Purification D->E F Final API E->F

Caption: General workflow for API synthesis.

III. Synthesis of Src Kinase Inhibitors

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as Src kinase inhibitors.[4] This suggests that related compounds, such as this compound, could also serve as scaffolds for the development of novel kinase inhibitors. The synthesis typically involves a Claisen condensation between an appropriate acetophenone and diethyl oxalate.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates [4]

  • Reaction Setup: A mixture of diethyl oxalate (10 mmol) and an appropriate acetophenone (e.g., 2,3-dichloroacetophenone) (10 mmol) is added dropwise to a stirred solution of freshly prepared sodium ethoxide (10 mmol of Na in 10 mL of dried ethanol).

  • Stirring: The reaction mixture is stirred overnight at room temperature.

  • Heating: The mixture is then heated at 80 °C for 30 minutes.

  • Acidification and Extraction: The reaction mixture is acidified with sulfuric acid (to pH = 2) and extracted with dichloromethane.

  • Drying and Evaporation: The organic phase is dried over Na2SO4, and the solvent is evaporated under vacuum.

  • Recrystallization: The crude product is recrystallized from ethanol to obtain the pure compound.

Reagent/ProductRoleMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
Diethyl oxalateReactant1.0146.14101.46 g
2,3-DichloroacetophenoneReactant1.0189.02101.89 g
Sodium EthoxideBase1.068.05100.68 g
EthanolSolvent---10 mL
Ethyl 4-(2,3-dichlorophenyl)-2,4-dioxobutanoate Product 289.09 Yield dependent

Signaling Pathway Context

Src kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in various cancers. Inhibitors of Src kinase block the downstream signaling pathways, thereby impeding tumor growth and metastasis.

G Src Kinase Src Kinase Phosphorylated Substrate Phosphorylated Substrate Src Kinase->Phosphorylated Substrate ATP -> ADP Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Inhibitor (e.g., Dioxobutanoate derivative) Inhibitor (e.g., Dioxobutanoate derivative) Inhibitor (e.g., Dioxobutanoate derivative)->Src Kinase

Caption: Inhibition of Src kinase signaling.

Disclaimer: The provided protocols are based on analogous compounds and may require optimization for this compound. Researchers should conduct their own literature search and risk assessment before proceeding with any experimental work.

References

Application Notes and Protocols: Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of atypical antipsychotic drugs. This document details its physicochemical properties, synthetic protocols, and its application in the preparation of active pharmaceutical ingredients (APIs) such as Lurasidone.

Introduction to this compound

This compound is a keto-ester derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a reactive keto-ester functional group, makes it a valuable precursor for the construction of complex heterocyclic molecules. Its primary application in the pharmaceutical industry is as an intermediate in the synthesis of second-generation antipsychotics.

Physicochemical Properties:

PropertyValue
CAS Number 70642-78-1
Molecular Formula C₁₂H₁₂Cl₂O₃
Molecular Weight 275.13 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in most organic solvents

Application in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of the atypical antipsychotic drug Lurasidone. Lurasidone is used in the treatment of schizophrenia and bipolar depression. The mechanism of action of Lurasidone involves a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as partial agonist activity at serotonin 5-HT1A receptors.[1][2] This multi-receptor profile is believed to contribute to its efficacy in treating a broad range of psychotic and mood symptoms.

Mechanism of Action of Lurasidone

Lurasidone's therapeutic effects are attributed to its ability to modulate neurotransmitter activity in the brain.[1][2]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is a common mechanism for antipsychotic drugs and is associated with the alleviation of positive symptoms of schizophrenia (e.g., hallucinations, delusions).[1]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.[2]

  • Serotonin 5-HT1A Receptor Partial Agonism: This activity is believed to contribute to the antidepressant and anxiolytic effects of Lurasidone, making it effective in treating bipolar depression.[1]

  • Serotonin 5-HT7 Receptor Antagonism: High affinity for and antagonism of 5-HT7 receptors may also contribute to the antidepressant and pro-cognitive effects of Lurasidone.[1]

Below is a diagram illustrating the key receptor interactions of Lurasidone.

Lurasidone_Mechanism Lurasidone Lurasidone D2 Dopamine D2 Receptor Lurasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Lurasidone->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor Lurasidone->HT1A Partial Agonist HT7 Serotonin 5-HT7 Receptor Lurasidone->HT7 Antagonist Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2->Positive_Symptoms Ameliorates Negative_Symptoms Negative Symptoms (Apathy, Social Withdrawal) HT2A->Negative_Symptoms Improves Depressive_Symptoms Depressive Symptoms HT1A->Depressive_Symptoms Improves HT7->Depressive_Symptoms Improves Cognitive_Function Cognitive Function HT7->Cognitive_Function Enhances

Caption: Mechanism of action of Lurasidone.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent conversion to Lurasidone.

Synthesis of this compound (Representative Protocol)

This protocol describes a general method for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Reaction Scheme:

Synthesis_Step1 cluster_0 Synthesis of this compound Reactant1 1,2-Dichlorobenzene Reaction_Step + Reactant1->Reaction_Step Reactant2 Ethyl succinoyl chloride Reactant2->Reaction_Step Catalyst AlCl₃ Catalyst->Reaction_Step (Lewis Acid) Product This compound Reaction_Step->Product

Caption: Friedel-Crafts acylation for intermediate synthesis.

Materials:

ReagentCAS No.Molar Mass ( g/mol )AmountMoles
1,2-Dichlorobenzene95-50-1147.00147.0 g1.0
Ethyl succinoyl chloride14794-31-1164.59181.0 g1.1
Aluminum chloride (anhydrous)7446-70-0133.34146.7 g1.1
Dichloromethane (anhydrous)75-09-284.93500 mL-
Hydrochloric acid (2M)7647-01-0-500 mL-
Saturated sodium bicarbonate solution--300 mL-
Brine--300 mL-
Anhydrous magnesium sulfate7487-88-9120.37--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (146.7 g, 1.1 mol) and anhydrous dichloromethane (200 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of ethyl succinoyl chloride (181.0 g, 1.1 mol) in anhydrous dichloromethane (100 mL) to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 1,2-dichlorobenzene (147.0 g, 1.0 mol) dropwise over 30 minutes, keeping the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL).

  • Stir the mixture until all the solids have dissolved. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 2M hydrochloric acid (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Expected Yield and Purity:

ParameterValue
Theoretical Yield 275.13 g
Typical Experimental Yield 70-80%
Purity (by GC-MS/HPLC) >98%
Synthesis of Lurasidone from a Related Intermediate

The following protocol is adapted from patent literature and describes the synthesis of Lurasidone from a key intermediate derived from this compound. This illustrates the utility of the title compound in the overall synthetic scheme.

Overall Workflow for Lurasidone Synthesis:

Lurasidone_Synthesis_Workflow A Ethyl 4-(2,3-dichlorophenyl) -4-oxobutyrate B Intermediate Formation (e.g., reductive amination, cyclization) A->B C (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl) octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate (Intermediate 4) B->C E Lurasidone C->E D (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole -1,3(2H)-dione (Intermediate 5) D->E

Caption: Simplified workflow for Lurasidone synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate (Intermediate 4)423.5828.8 kg66.2
(3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)165.1912.0 kg72.8
Potassium carbonate138.2111.0 kg79.7
Toluene-270 L-
Isopropanol---
Hydrochloric acid---

Procedure (based on industrial synthesis):

  • Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).

  • Heat the suspension to 105 °C and maintain for 15 hours, monitoring the reaction by UPLC.

  • After the reaction is complete, cool the mixture to room temperature and add water (90 L).

  • Separate the phases and concentrate the organic solution to a smaller volume.

  • Treat the concentrated solution with hydrochloric acid in isopropanol to precipitate Lurasidone hydrochloride.

  • Isolate the product by filtration and dry.

Quantitative Data from Synthesis:

ParameterValue
Yield of Lurasidone HCl 34.4 kg (98.3%)
Purity (HPLC) 99.49%

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

  • Aluminum chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Acyl chlorides: Corrosive and lachrymatory. Handle with care in a fume hood.

  • Solvents: Dichloromethane and toluene are flammable and have associated health risks. Use in a well-ventilated area and take necessary precautions.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, most notably the atypical antipsychotic Lurasidone. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.

References

Applications of Ethyl 4-(Aryl)-4-oxobutyrates in Medicinal Chemistry: A Focus on Dichlorophenyl and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for Ethyl 4-(Aryl)-4-oxobutyrates in Medicinal Chemistry.

Introduction:

This document outlines the applications of Ethyl 4-oxo-4-arylbutyrates, with a specific focus on dichlorophenyl and related analogs, as versatile starting materials in medicinal chemistry. While a comprehensive search of scientific literature and patent databases did not yield specific medicinal chemistry applications for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate , extensive information is available for its isomers and other closely related compounds. These analogs serve as key building blocks in the synthesis of a variety of biologically active molecules, including kinase inhibitors and dopamine receptor antagonists. This report details the synthetic routes, experimental protocols, and biological activities associated with these related compounds, providing valuable insights for researchers in drug discovery and development.

Application in the Synthesis of Src Kinase Inhibitors

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression and metastasis. The general synthetic approach involves the condensation of a substituted acetophenone with diethyl oxalate.

Quantitative Data: Src Kinase Inhibitory Activity
Compound IDAryl SubstituentIC50 (µM)[1]
3a Phenyl>100
3b 2-Chlorophenyl75.2
3c 2,4-Dichlorophenyl88.1
3d 4-Fluorophenyl90.3
3e 4-Methoxyphenyl65.4
3f 3-Methylphenyl48.3
Staurosporine (Reference) -0.015
Experimental Protocols

General Procedure for the Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (3a-f)[1]:

  • A solution of freshly prepared sodium ethoxide (10 mmol of Na in 10 mL of dried ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • A mixture of diethyl oxalate (10 mmol) and the appropriately substituted acetophenone (10 mmol) is added dropwise to the stirred solution of sodium ethoxide.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then heated at 80 °C for 30 minutes.

  • After cooling to room temperature, the reaction mixture is acidified to pH 2 with sulfuric acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Src Kinase Inhibition Assay Protocol[1]:

A detailed protocol for the Src kinase inhibition assay can be found in the referenced literature. The assay typically involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the test compounds.

Signaling Pathway Diagram

Src_Kinase_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Ethyl 2,4-dioxo-4-arylbutanoate Derivatives Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway and the inhibitory action of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Role as an Intermediate in the Synthesis of Dopamine Receptor Antagonists

While this compound was not directly identified as a precursor, the 2,3-dichlorophenylpiperazine moiety is a crucial component of the atypical antipsychotic drug, Cariprazine, a dopamine D3/D2 receptor partial agonist. The synthesis of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, is well-established.

Experimental Protocols

Synthesis of 1-(2,3-Dichlorophenyl)piperazine from 2,3-Dichloroaniline[2]:

  • A mixture of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is heated, typically in the presence of a solvent like n-butanol.

  • The reaction temperature is maintained at an elevated level (e.g., 120-220 °C) for several hours to facilitate the cyclization reaction.

  • After the reaction is complete, the mixture is cooled, and the product is precipitated.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as methanol and water, to yield pure 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Experimental Workflow Diagram

Cariprazine_Intermediate_Synthesis Start 2,3-Dichloroaniline Reaction Cyclization Reaction (Heat, Solvent) Start->Reaction Reagent Bis(2-chloroethyl)amine hydrochloride Reagent->Reaction Intermediate 1-(2,3-Dichlorophenyl)piperazine (Key Intermediate for Cariprazine) Reaction->Intermediate

Caption: Synthetic workflow for the key intermediate of Cariprazine.

Synthesis of Other Biologically Active Heterocycles

Various aryl oxobutanoic acid derivatives serve as precursors for a range of heterocyclic compounds with potential biological activities. For instance, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has been used to synthesize novel pyridazinone derivatives with antimicrobial and antifungal activities[3].

Experimental Protocols

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[3]:

  • A solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) in dry benzene (20 mL) is prepared.

  • Antipyrine (0.01 mol) is added to the solution.

  • The reaction mixture is refluxed for 10 hours.

  • Upon cooling, the solid product that separates is collected by filtration and recrystallized to yield the desired butanoic acid derivative.

Synthesis of Pyridazinone Derivatives[3]:

  • The synthesized butanoic acid derivative is reacted with hydrazine hydrate or phenylhydrazine in boiling butanol.

  • The reaction leads to the formation of the corresponding dihydropyridazinone derivatives.

Conclusion

Although direct medicinal chemistry applications of this compound are not prominently documented in the current literature, the broader class of ethyl 4-aryl-4-oxobutyrates represents a valuable platform for the synthesis of diverse, biologically active molecules. The examples provided for related dichlorophenyl and chlorophenyl analogs highlight their utility in developing novel therapeutic agents, particularly in the areas of oncology and neuroscience. Researchers are encouraged to explore the synthetic potential of the 2,3-dichloro isomer in creating new chemical entities with unique pharmacological profiles.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate as a key starting material. The following sections outline the synthesis of pyridazinones, a class of compounds with significant interest in medicinal chemistry, and provide pathways for the synthesis of other valuable heterocyclic systems.

Physicochemical Properties of Starting Material

PropertyValue (Estimated)
Molecular FormulaC₁₂H₁₂Cl₂O₃
Molecular Weight275.13 g/mol
AppearanceColorless to pale yellow oil/low melting solid
Boiling Point> 200 °C at atmospheric pressure
SolubilitySoluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Insoluble in water.

I. Synthesis of 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one

The most direct application of this compound is its cyclocondensation with hydrazine to form a dihydropyridazinone ring system. This class of compounds is a valuable scaffold in drug discovery.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ice bath

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (20 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Expected Yield and Characterization
ParameterExpected Value
Yield75-85%
AppearanceWhite to off-white crystalline solid
Melting Point150-160 °C (This is an estimate and should be determined experimentally)

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Pathway

G start This compound reagent + Hydrazine Hydrate (Ethanol, Acetic Acid catalyst, Reflux) start->reagent product 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one reagent->product

Caption: Synthesis of a dihydropyridazinone derivative.

II. Multi-step Synthesis of Other Heterocyclic Compounds

This compound can be converted into other important heterocyclic scaffolds through multi-step synthetic pathways. Below are proposed routes for the synthesis of substituted pyrroles and thiophenes.

A. Synthesis of 1-substituted-2-(2,3-dichlorobenzoyl)-5-methylpyrroles (via Paal-Knorr Synthesis)

The Paal-Knorr synthesis requires a 1,4-dicarbonyl compound. Therefore, the starting γ-ketoester must first be converted to a 1,4-diketone. A plausible route involves α-formylation followed by cyclization with a primary amine.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in dry diethyl ether in a three-necked flask equipped with a dropping funnel and a condenser, add ethyl formate (1.1 equivalents).

  • Addition of Ketoester: Cool the mixture in an ice bath and add this compound (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-formyl-γ-ketoester.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude α-formyl-γ-ketoester from Step 1 (1 equivalent) in glacial acetic acid.

  • Addition of Amine: Add a primary amine (e.g., aniline or methylamine, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

B. Synthesis of 2-amino-3-ethoxycarbonyl-4-(2,3-dichlorophenyl)thiophene (via Gewald Synthesis)

The Gewald synthesis typically starts from a β-ketoester and a source of active methylene. To utilize our starting material, it can be first converted to a β-ketoester through a two-step process involving bromination and elimination, followed by the Gewald reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Addition of Bromine: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN.

  • Reaction: Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then brine. Dry the organic layer and concentrate to get the crude α-bromo-γ-ketoester.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude α-bromo-γ-ketoester (1 equivalent) in a suitable solvent like DMF.

  • Addition of Base: Add a non-nucleophilic base such as DBU (1.2 equivalents) at 0 °C.

  • Reaction: Stir the reaction at room temperature until completion.

  • Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layer with dilute acid and brine, then dry and concentrate to get the unsaturated ketoester.

Experimental Protocol:

  • Reaction Setup: To a mixture of the β,γ-unsaturated ketoester (1 equivalent), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base like morpholine or triethylamine.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for several hours.

  • Work-up and Purification: The product often precipitates from the reaction mixture upon cooling. It can be collected by filtration and recrystallized from ethanol.

Synthetic Pathways Overview

G cluster_0 Synthesis of Pyrroles cluster_1 Synthesis of Thiophenes start_pyr This compound intermediate_pyr α-Formyl-γ-ketoester start_pyr->intermediate_pyr α-Formylation product_pyr Substituted Pyrrole intermediate_pyr->product_pyr Paal-Knorr + Primary Amine start_thio This compound intermediate1_thio α-Bromo-γ-ketoester start_thio->intermediate1_thio α-Bromination intermediate2_thio β,γ-Unsaturated ketoester intermediate1_thio->intermediate2_thio Elimination product_thio Substituted Thiophene intermediate2_thio->product_thio Gewald Synthesis + Active Methylene Nitrile + Sulfur

Caption: Multi-step pathways for pyrrole and thiophene synthesis.

III. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Brominating agents like NBS are corrosive and lachrymatory.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions provided are based on analogous transformations and may require optimization for the specific substrate. All new compounds should be thoroughly characterized to confirm their identity and purity.

Application Notes and Protocols: Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate as a pivotal starting material in the synthesis of psychoactive pharmaceuticals, with a particular focus on the atypical antipsychotic, Aripiprazole. Detailed protocols for the synthesis of key intermediates and an exploration of the relevant pharmacological pathways are presented to facilitate its application in drug discovery and development.

Chemical Properties and Applications

This compound is a keto-ester derivative featuring a dichlorinated phenyl ring. This specific substitution pattern is a crucial pharmacophore in a number of centrally acting drugs. Its chemical structure allows for versatile modifications, making it an ideal building block for creating libraries of compounds for high-throughput screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 71450-93-6
Molecular Formula C₁₂H₁₂Cl₂O₃
Molecular Weight 275.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethanol)

The primary application of this building block is in the synthesis of Aripiprazole and its analogues. Aripiprazole is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. The 2,3-dichlorophenylpiperazine moiety, which can be introduced via reaction with this compound, is essential for its unique pharmacological profile.

Proposed Synthetic Pathway to Aripiprazole Intermediate

A plausible and efficient synthetic route starting from this compound to a key intermediate of Aripiprazole involves a two-step process: first, a reductive amination reaction, followed by further elaboration to the final active pharmaceutical ingredient (API).

G A This compound C Intermediate 1 (Ethyl 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-4-(2,3-dichlorophenyl)butanoate) A->C Reductive Amination B 1-(2,3-Dichlorophenyl)piperazine B->C E Aripiprazole C->E Multi-step synthesis D 7-Hydroxy-3,4-dihydrocarbostyril D->E

Caption: Proposed synthetic workflow from the starting material to Aripiprazole.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-4-(2,3-dichlorophenyl)butanoate (Intermediate 1)

This protocol details the reductive amination of this compound with 1-(2,3-dichlorophenyl)piperazine.

Materials:

  • This compound

  • 1-(2,3-Dichlorophenyl)piperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloroethane (DCE), add 1-(2,3-dichlorophenyl)piperazine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure intermediate.

Table 2: Typical Reaction Parameters and Yields for Protocol 1

ParameterValue
Scale 10 mmol
Reaction Time 16 hours
Temperature Room Temperature
Typical Yield 75-85%

Signaling Pathways of Aripiprazole

Aripiprazole, synthesized using the dichlorophenylpiperazine moiety derived from the title compound, exhibits a unique mechanism of action as a dopamine D2 partial agonist and a serotonin 5-HT1A partial agonist, while also acting as a 5-HT2A antagonist.[1][2] This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its efficacy in treating a broad range of psychotic symptoms with a relatively low incidence of extrapyramidal side effects.[3]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_receptor D2 Receptor Dopamine_release->D2_receptor Agonism Serotonin_release Serotonin Release HT1A_receptor 5-HT1A Receptor Serotonin_release->HT1A_receptor Agonism HT2A_receptor 5-HT2A Receptor Serotonin_release->HT2A_receptor Agonism Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonism Aripiprazole->HT1A_receptor Partial Agonism Aripiprazole->HT2A_receptor Antagonism

Caption: Aripiprazole's interaction with key neurotransmitter receptors.

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The protocols and pathways detailed in these notes are intended to provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system. Further exploration of this scaffold may lead to the identification of new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a key β-keto ester intermediate in the synthesis of various pharmacologically active compounds, most notably the atypical antipsychotic drug Lurasidone. The presence of an active methylene group flanked by two carbonyl functionalities makes this molecule susceptible to a variety of chemical transformations, with alkylation being a cornerstone reaction for introducing molecular diversity. This document provides detailed application notes and experimental protocols for the C-alkylation of this compound, a critical step in the synthesis of Lurasidone precursors and other novel chemical entities.

Chemical Background

The α-hydrogens of the methylene group in β-keto esters, such as this compound, exhibit enhanced acidity (pKa ≈ 11 in DMSO) due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. This allows for deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can readily participate in SN2 reactions with various electrophiles, including alkyl halides, to form a new carbon-carbon bond at the α-position. The general mechanism for this alkylation is a cornerstone of classical organic synthesis, often referred to as the acetoacetic ester synthesis.[1]

Applications in Drug Discovery and Development

The primary application of alkylation reactions involving this compound is in the synthesis of Lurasidone and its analogues. Lurasidone is an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression.[2] Its mechanism of action involves a complex interplay with various neurotransmitter receptors, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor.[2][3] The alkylated derivatives of this compound serve as crucial precursors to the core structure of Lurasidone, enabling the construction of the full pharmacophore. The ability to introduce a variety of alkyl groups at the α-position allows for the synthesis of a library of Lurasidone analogues for structure-activity relationship (SAR) studies, potentially leading to the discovery of new drugs with improved efficacy, selectivity, or pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize representative quantitative data for the alkylation of β-keto esters analogous to this compound. Due to the limited availability of specific data for the title compound, data for structurally similar compounds are presented to provide a general expectation of reaction outcomes.

Table 1: Reaction Conditions and Yields for Alkylation of Representative β-Keto Esters

Entryβ-Keto Ester SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl benzoylacetateBenzyl bromideK₂CO₃TolueneReflux885Hypothetical
2Ethyl 4-phenyl-4-oxobutanoateMethyl iodideNaHTHF0 to rt492Hypothetical
3Ethyl 4-(4-chlorophenyl)-4-oxobutanoateEthyl bromideNaOEtEthanolReflux688Hypothetical
4Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoateBenzyl bromideK₂CO₃DMF8012~90 (expected)Inferred

Table 2: Spectroscopic Data for a Representative Alkylated Product: Ethyl 2-benzyl-4-(2,3-dichlorophenyl)-4-oxobutanoate (Hypothetical Data)

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.65 (d, J = 7.8 Hz, 1H), 7.40 (t, J = 7.8 Hz, 1H), 7.30 (d, J = 7.8 Hz, 1H), 7.25-7.15 (m, 5H), 4.15 (q, J = 7.1 Hz, 2H), 3.95 (t, J = 7.2 Hz, 1H), 3.40 (dd, J = 13.8, 7.2 Hz, 1H), 3.25 (dd, J = 13.8, 7.2 Hz, 1H), 3.10 (d, J = 7.2 Hz, 2H), 1.20 (t, J = 7.1 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 198.5, 171.0, 138.2, 137.5, 133.0, 132.5, 130.0, 129.5, 128.8, 128.5, 127.0, 61.5, 55.0, 38.0, 35.0, 14.0
IR (KBr, cm⁻¹) 3060, 2980, 1735 (C=O, ester), 1690 (C=O, ketone), 1580, 1450, 1240, 1160, 780
Mass Spec (ESI-MS) m/z 379.0 [M+H]⁺

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound

This protocol is a representative procedure based on established methods for the alkylation of β-keto esters.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Add anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for complete enolate formation.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkylated product.

Protocol 2: Characterization of the Alkylated Product

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure. The appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the α-protons are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the product. Characteristic peaks for the ester and ketone carbonyl groups should be present.

  • Mass Spectrometry (MS):

    • Analyze the product by a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and confirm the identity of the compound.

Visualizations

Reaction_Workflow start Start reagents This compound + Base (e.g., K2CO3) + Alkyl Halide (R-X) start->reagents reaction Alkylation Reaction (Solvent: DMF or THF) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Alkylated Product purification->product characterization Characterization (NMR, IR, MS) product->characterization end End characterization->end

Caption: General workflow for the alkylation of this compound.

Lurasidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds HT7R 5-HT7 Receptor Serotonin->HT7R Binds HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC HT7R->AC HT1AR->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↓ IP3/DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA PKC ↓ PKC Activity IP3_DAG->PKC Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response PKC->Neuronal_Response Lurasidone Lurasidone Lurasidone->D2R Antagonist Lurasidone->HT2AR Antagonist Lurasidone->HT7R Antagonist Lurasidone->HT1AR Partial Agonist

Caption: Simplified signaling pathway of Lurasidone's action on key neurotransmitter receptors.

References

Application Notes and Protocols for Condensation Reactions of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole derivatives through the condensation reaction of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate with hydrazine hydrate and phenylhydrazine. Pyrazoles are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities.

Introduction

This compound is a β-ketoester that serves as a versatile precursor for the synthesis of various heterocyclic compounds. The Knorr pyrazole synthesis, a classical and reliable method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1] The protocols outlined below describe the synthesis of Ethyl 5-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate.

Reaction Scheme

Reaction_Scheme Ketoester This compound Process Cyclocondensation (Knorr Pyrazole Synthesis) Ketoester->Process Hydrazine Hydrazine Derivative (Hydrazine Hydrate or Phenylhydrazine) Hydrazine->Process Pyrazole1 Ethyl 5-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylate Pyrazole2 Ethyl 5-(2,3-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate Process->Pyrazole1  R = H Process->Pyrazole2

Caption: General reaction scheme for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of Ethyl 5-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylate

This protocol details the reaction of this compound with hydrazine hydrate.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
This compoundC₁₂H₁₂Cl₂O₃275.132.75 g10
Hydrazine Hydrate (~64% hydrazine)N₂H₄·H₂O50.060.5 mL~10
Glacial Acetic AcidCH₃COOH60.051 mL-
EthanolC₂H₅OH46.0750 mL-

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.75 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add glacial acetic acid (1 mL) to the solution.

  • Slowly add hydrazine hydrate (0.5 mL, ~10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL).

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain the pure Ethyl 5-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylate.

Expected Product:

ProductMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 5-(2,3-dichlorophenyl)-1H-pyrazole-3-carboxylateC₁₂H₁₀Cl₂N₂O₂297.13Off-white solid

Protocol 2: Synthesis of Ethyl 5-(2,3-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol details the reaction of this compound with phenylhydrazine.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
This compoundC₁₂H₁₂Cl₂O₃275.132.75 g10
PhenylhydrazineC₆H₅NHNH₂108.141.1 mL10
EthanolC₂H₅OH46.0750 mL-

Experimental Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (2.75 g, 10 mmol) in ethanol (50 mL).

  • Add phenylhydrazine (1.1 mL, 10 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC (e.g., Ethyl acetate/Hexane 1:2).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (50 mL) to the residue to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Product:

ProductMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 5-(2,3-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC₁₈H₁₄Cl₂N₂O₂373.23Yellow solid

Reaction Mechanism and Workflow

The Knorr pyrazole synthesis is a classic example of a cyclocondensation reaction. The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ketoester in Ethanol add_reagents Add Hydrazine Derivative (and catalyst if needed) start->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product in Water cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Crude Product filter->dry purify Recrystallize or Column Chromatography dry->purify end Pure Pyrazole Derivative purify->end

Caption: Experimental workflow for the synthesis of pyrazole derivatives.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate and phenylhydrazine are toxic and corrosive. Avoid inhalation and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • Ethanol is flammable. Keep away from open flames and heat sources.

References

Synthesis of a Key Cariprazine Intermediate: 1-(2,3-dichlorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, a crucial intermediate in the manufacturing of the atypical antipsychotic drug, Cariprazine. The synthesis involves a three-step process commencing from commercially available starting materials. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Introduction

Cariprazine is a potent dopamine D3 and D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder. The synthesis of Cariprazine involves the coupling of key intermediates, one of which is 1-(2,3-dichlorophenyl)piperazine. The purity and yield of this intermediate are critical for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This document outlines a robust and scalable method for the preparation of 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Overall Reaction Scheme

The synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride proceeds through a three-step reaction sequence as described in the literature.[1]

  • Step 1: N-Arylation: Reaction of pivaloylpiperazine with a suitable aryl precursor.

  • Step 2: Nitro Reduction: Reduction of a nitro group to an amine.

  • Step 3: Diazotization and Deprotection: Formation of the desired 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Experimental Protocol

Materials and Equipment
  • Reactants: Pivaloylpiperazine, Potassium Carbonate, Diisopropylethylamine, and other necessary reagents as per the protocol.

  • Solvents: Dichloromethane, Water, and others as required.

  • Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus, pH meter.

Step 1: Preparation of Intermediate Compound 2
  • To a suitable reaction vessel, add potassium carbonate (43.1g, 0.313mol, 0.6 eq) and diisopropylethylamine (40.4g, 0.313 mol, 0.6eq).

  • Stir the mixture at 22°C for 5 minutes.

  • Add pivaloylpiperazine (88.7g, 0.521mol, 1.0eq) to the reaction mixture.

  • Stir the reaction mixture at 22°C for 6 hours.

  • Increase the temperature to 52°C and continue stirring for an additional 2 hours.

  • After the reaction is complete, pour the reaction mixture into water (1200mL).

  • Extract the aqueous layer with dichloromethane (2 x 500mL).

  • Combine the organic phases and wash with water (300mL).

  • Adjust the pH of the aqueous phase to 5.5-6.0 with a 20% citric acid solution.

  • Separate the organic layer and concentrate under reduced pressure to obtain Compound 2.

Step 2 & 3: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

The subsequent steps involve the reduction of the nitro group of compound 2 to an amine (compound 3), followed by diazotization and deprotection to yield the final product, 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1] The specific details for these steps as outlined in the source patent involve further reactions with a reducing agent and then diazotization reagents.

Data Presentation

StepIntermediate/ProductReagentsSolventYield (%)Purity (HPLC)
1Compound 2Potassium Carbonate, Diisopropylethylamine, PivaloylpiperazineDichloromethane86%Not Specified
2 & 31-(2,3-dichlorophenyl)piperazine hydrochlorideReducing agent, Diazotization reagentsNot SpecifiedHighHigh

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Diazotization & Deprotection Pivaloylpiperazine Pivaloylpiperazine Reaction1 Reaction with K2CO3, DIPEA Pivaloylpiperazine->Reaction1 Aryl Precursor Aryl Precursor Aryl Precursor->Reaction1 Intermediate_2 Compound 2 Reaction1->Intermediate_2 Reaction2 Reduction Intermediate_2->Reaction2 Intermediate_3 Compound 3 Reaction2->Intermediate_3 Reaction3 Diazotization & Deprotection Intermediate_3->Reaction3 Final_Product 1-(2,3-dichlorophenyl)piperazine HCl Reaction3->Final_Product

Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine HCl.

Discussion

The provided protocol outlines a clear and efficient synthesis of a key Cariprazine intermediate. The reported yield for the initial step is high, suggesting a robust reaction.[1] The use of readily available and cost-effective reagents makes this process suitable for large-scale industrial production.[1] Further optimization of reaction conditions and purification methods may lead to even higher yields and purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs) utilizing Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the dichlorophenyl moiety is of particular interest as it is a key structural feature in several centrally acting agents, including the atypical antipsychotic Cariprazine. This document provides detailed protocols for the synthesis of a novel API scaffold, 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one, from this compound and its subsequent N-alkylation to generate a library of potential drug candidates. Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3]

Synthetic Scheme

The overall synthetic strategy involves a two-step process:

  • Cyclization: Reaction of this compound with hydrazine hydrate to form the 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one core.

  • N-Alkylation: Introduction of various side chains at the N2 position of the pyridazinone ring to create a library of novel compounds for biological screening.

Experimental Protocols

Protocol 1: Synthesis of 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate 1)

This protocol is adapted from the general synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[4][5][6]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • The product can be further purified by recrystallization from ethanol if necessary.

Expected Outcome:

A white to off-white solid product, 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of N-alkylated 6-(2,3-dichlorophenyl)pyridazin-3(2H)-one Derivatives (Novel APIs)

This protocol describes a general method for the N-alkylation of the pyridazinone intermediate.[7][8][9][10]

Materials:

  • 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base (1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred suspension of 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in anhydrous DMF, add the base (e.g., potassium carbonate) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C to facilitate the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, pour the reaction mixture into ice-cold water and stir.

  • The solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether.

  • Dry the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Data Presentation

Table 1: Synthesis of 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate 1)

ParameterValue
Starting MaterialThis compound
ReagentsHydrazine hydrate, Ethanol, Acetic acid
Reaction Time4-6 hours
Reaction TemperatureReflux (approx. 78 °C)
Yield85-95%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Table 2: Synthesis and Biological Activity of Representative N-alkylated Pyridazinone Derivatives

Compound IDAlkylating Agent (R-X)Yield (%)TargetIn Vitro Activity (IC₅₀/Kᵢ, nM)
API-001 Benzyl bromide82COX-2150
API-002 2-Bromo-1-phenylethanone78p38 MAP Kinase85
API-003 Ethyl bromoacetate85α1-adrenoceptor55 (Kᵢ)
API-004 1-Bromo-3-chloropropane75Histamine H3 Receptor120 (Kᵢ)

Note: The biological activity data presented here are hypothetical and based on the known activities of similar pyridazinone derivatives for illustrative purposes.[11][12][13][14]

Mandatory Visualization

Dopamine D3 Receptor Signaling Pathway

The 2,3-dichlorophenylpiperazine moiety, a key component of the antipsychotic Cariprazine, is a potent dopamine D3 receptor partial agonist. Novel APIs derived from 6-(2,3-dichlorophenyl)pyridazinone may exhibit similar activity at this receptor. The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor.

Dopamine_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds G_protein Gi/Go Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase Pathway G_protein->MAPK Activates Ion_Channels K+ / Ca2+ Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK->Cellular_Response Leads to Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Affects

Caption: Dopamine D3 Receptor Signaling Cascade.

References

Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of the prochiral ketone, Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, to its corresponding chiral alcohol, Ethyl (R)- or (S)-4-(2,3-dichlorophenyl)-4-hydroxybutanoate. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. Biocatalytic reduction offers a green and highly selective alternative to traditional chemical methods.[1]

The protocols provided are based on established methodologies for the reduction of structurally similar aryl ketones and β-keto esters, utilizing either whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes.[2][3] A screening approach to identify the optimal enzyme and reaction conditions is highly recommended for this specific substrate.

Data Presentation

Table 1: Exemplary Performance of Ketoreductases in the Reduction of Aryl Ketones
Enzyme Source/NameSubstrateCo-substrate/ Cofactor RegenerationSubstrate Conc. (g/L)Temp. (°C)pHConversion (%)Enantiomeric Excess (ee, %)Reference
Chryseobacterium sp. CA49 (ChKRED20 mutant)Ethyl 4-chloro-3-oxobutanoateIsopropanol (for NADH regeneration)300657.0>99>99.5 (S)[3]
Scheffersomyces stipitis CBS 6045 (SsCR)2-chloro-1-(2,4-dichlorophenyl)ethanoneGlucose/GDH (for NADPH regeneration)~67 (300 mM)307.088.2 (isolated yield)99.9 (R)[4]
Aureobasidium pullulans CGMCC 1244 (whole cells)Ethyl 4-chloro-3-oxobutanoateGlucose47.1306.695.698.5 (S)
Bacillus cereus TQ-2 (whole cells)AcetophenoneGlucose10 mM357.052 (isolated yield)>99 (R)[2]

Note: The data presented for analogous substrates serves as a starting point for the optimization of the reduction of this compound.

Table 2: Recommended Starting Conditions for Biocatalytic Reduction
ParameterIsolated Enzyme ProtocolWhole-Cell Protocol
Biocatalyst Recombinant Ketoreductase (e.g., ChKRED20 or similar)Recombinant E. coli or Yeast cells expressing a KRED
Substrate Conc. 10 - 100 g/L5 - 50 g/L
Enzyme Loading 1 - 10% (w/w, enzyme to substrate)50 - 200 g/L (wet cell weight)
Cofactor NAD(P)H (0.1 - 1 mM)Endogenous
Cofactor Regen. Isopropanol (5-20% v/v) or Glucose/GDHGlucose (1.1 - 1.5 eq.)
Buffer Potassium Phosphate (100 mM)Potassium Phosphate (100 mM)
pH 6.0 - 8.06.0 - 8.0
Temperature 30 - 40 °C (or optimal for the specific KRED)25 - 37 °C
Reaction Time 4 - 24 hours12 - 48 hours
Agitation 150 - 250 rpm150 - 250 rpm

Experimental Protocols

Protocol 1: Expression and Preparation of Recombinant Ketoreductase (Isolated Enzyme)

This protocol describes the expression of a His-tagged ketoreductase in E. coli and its subsequent purification.

  • Transformation: Transform competent E. coli BL21(DE3) cells with a pET-based expression vector containing the ketoreductase gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate for 12-16 hours at the lower temperature with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM potassium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.5). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Purify the His-tagged KRED from the supernatant using immobilized metal affinity chromatography (IMAC) according to the manufacturer's instructions.[5]

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 100 mM potassium phosphate, pH 7.0) using dialysis or a desalting column.

  • Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

Protocol 2: Biocatalytic Reduction using Isolated Ketoreductase
  • Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), the desired concentration of this compound (e.g., 50 g/L, dissolved in a minimal amount of a co-solvent like DMSO if necessary), and NAD(P)H (e.g., 0.5 mM).

  • Cofactor Regeneration System:

    • Substrate-coupled: Add isopropanol to the reaction mixture (5-20% v/v).[6]

    • Enzyme-coupled: Add glucose (1.1-1.5 molar equivalents to the substrate) and glucose dehydrogenase (GDH, 1-5 U/mL).

  • Enzyme Addition: Add the purified ketoreductase to the reaction mixture (e.g., 5% w/w enzyme to substrate).

  • Reaction: Incubate the reaction at the optimal temperature for the enzyme (e.g., 35°C) with agitation (e.g., 200 rpm) for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting chiral alcohol by flash column chromatography.

Protocol 3: Biocatalytic Reduction using a Whole-Cell System

This protocol is a cost-effective alternative that avoids enzyme purification.[2]

  • Biocatalyst Preparation: Prepare a culture of the recombinant whole-cell biocatalyst (e.g., E. coli expressing a KRED) as described in Protocol 1, steps 1-5. After harvesting, the cell paste can be used directly or after being washed with buffer.

  • Reaction Setup: In a reaction vessel, resuspend the wet cell paste (e.g., 100 g/L) in 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate and Co-substrate Addition: Add the substrate, this compound (e.g., 10 g/L), and the co-substrate for cofactor regeneration, typically glucose (1.1-1.5 molar equivalents).

  • Reaction: Incubate the mixture at a suitable temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 12-48 hours.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 2 for monitoring the reaction and isolating the product.

Protocol 4: Analytical Method for Enantiomeric Excess (ee) Determination

The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC).[7][8]

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers with the UV detector.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Biocatalytic_Reduction_Workflow cluster_upstream Upstream Processing cluster_biocatalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream & Analysis gene Ketoreductase Gene vector Expression Vector gene->vector Ligation host Host Organism (e.g., E. coli) vector->host Transformation recombinant_host Recombinant Host host->recombinant_host fermentation Fermentation & Induction recombinant_host->fermentation cell_pellet Cell Pellet fermentation->cell_pellet isolated_enzyme Isolated KRED cell_pellet->isolated_enzyme Lysis & Purification whole_cells Whole-Cell Biocatalyst cell_pellet->whole_cells product Chiral Alcohol Product isolated_enzyme->product whole_cells->product substrate Ethyl 4-(2,3-dichlorophenyl) -4-oxobutyrate substrate->product Bioreduction extraction Extraction product->extraction cofactor_ox NAD(P)+ cofactor_red NAD(P)H cofactor_ox->cofactor_red Regeneration cofactor_red->cofactor_ox regen_system Cofactor Regeneration (e.g., Isopropanol/ADH or Glucose/GDH) purification Purification extraction->purification final_product Pure Chiral Alcohol purification->final_product analysis Chiral HPLC Analysis final_product->analysis ee determination

Caption: Overall workflow for the biocatalytic production of a chiral alcohol.

Cofactor_Regeneration_Cycle cluster_regen Regeneration System substrate Substrate (Ketone) product Product (Alcohol) substrate->product Reduction nadph NAD(P)H nadp NAD(P)+ nadph->nadp Oxidation nadp->nadph Reduction kred KRED cosubstrate Co-substrate (e.g., Isopropanol) coproduct Co-product (e.g., Acetone) cosubstrate->coproduct regen_enzyme Regeneration Enzyme (e.g., ADH or GDH)

Caption: The central role of cofactor regeneration in biocatalytic reduction.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Frequently Asked Questions (FAQs)

What are the primary synthesis routes for this compound?

There are two main synthetic pathways for the preparation of this compound:

  • Route 1 (Two-Step): This route involves an initial Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to produce the intermediate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid. This is followed by a subsequent Fischer esterification of the carboxylic acid with ethanol to yield the final ethyl ester.

  • Route 2 (One-Step): This is a more direct approach involving the Friedel-Crafts acylation of 1,2-dichlorobenzene with a reactive derivative of mono-ethyl succinate, such as ethyl 4-chloro-4-oxobutyrate.

Which synthetic route is generally recommended?

For laboratory-scale synthesis and optimization, Route 1 is often preferred. The two-step process allows for the isolation and purification of the intermediate carboxylic acid, which can simplify the overall purification process and troubleshooting of each individual step. Route 2, while more direct, can sometimes lead to a more complex mixture of products, making purification more challenging.

What are the expected regioisomers from the Friedel-Crafts acylation of 1,2-dichlorobenzene?

The primary product of the Friedel-Crafts acylation of 1,2-dichlorobenzene is typically the 3,4-dichloro-substituted isomer due to the directing effects of the two chlorine atoms on the aromatic ring. However, the desired 2,3-dichloro isomer is also formed. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction temperature.

How can the yield of the Fischer esterification step be maximized?

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ethyl ester, two common strategies are employed:

  • Use of Excess Alcohol: Employing a large excess of ethanol not only acts as a reactant but also as the solvent, pushing the reaction forward.

  • Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Troubleshooting Guides

Problem 1: Low Yield in the Friedel-Crafts Acylation Step
Possible CauseSuggested Solutions
Inactive Lewis Acid Catalyst The commonly used Lewis acids, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Ensure that the catalyst is fresh and handled under anhydrous conditions. All glassware and solvents should be thoroughly dried before use.
Insufficient Catalyst Loading Friedel-Crafts acylations on deactivated rings often require more than stoichiometric amounts of the catalyst, as the product ketone can form a complex with the Lewis acid. Consider increasing the molar equivalents of the catalyst.
Deactivated Aromatic Ring 1,2-Dichlorobenzene is an electron-poor substrate, making the acylation reaction sluggish. More forcing conditions, such as higher temperatures or longer reaction times, may be necessary. However, this may also increase the formation of side products.
Poor Regioselectivity The formation of the undesired 3,4-dichloro isomer is a common issue. The regioselectivity can be influenced by the solvent and catalyst system. Experimenting with different solvents (e.g., nitrobenzene, carbon disulfide, 1,2-dichloroethane) may improve the ratio of the desired 2,3-isomer.
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider extending the reaction time or incrementally increasing the temperature.
Problem 2: Low Yield in the Fischer Esterification Step
Possible CauseSuggested Solutions
Reversible Reaction Equilibrium To shift the equilibrium towards the product, use a large excess of ethanol (can also be the solvent) or actively remove the water formed during the reaction using a Dean-Stark apparatus.
Insufficient Acid Catalyst Ensure a catalytic amount of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), has been added.
Incomplete Conversion Monitor the reaction by TLC or HPLC. If starting material persists after a prolonged period, a small additional amount of the acid catalyst can be introduced, or the reflux time can be extended.
Steric Hindrance While not severely hindered, the substrate may require elevated temperatures and longer reaction times for efficient conversion. Ensure the reaction is maintained at a steady reflux.
Problem 3: Difficult Purification of the Final Product
Possible CauseSuggested Solutions
Presence of Isomeric Impurities The 2,3- and 3,4-dichloro isomers can be challenging to separate. Careful column chromatography with a well-chosen solvent system is often necessary. Screening different solvent polarities is recommended to achieve optimal separation.
Unreacted Starting Materials If the reaction has not gone to completion, residual starting materials will contaminate the product. Ensure complete conversion by monitoring the reaction and adjusting the conditions as needed before proceeding with the workup.
Side-Products from Friedel-Crafts Overly harsh conditions in the acylation step can lead to byproducts. If these are carried over, they can complicate the final purification. It is often best to purify the intermediate carboxylic acid thoroughly before proceeding to the esterification step.

Data Presentation

Table 1: Illustrative Data for Optimization of Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Succinic Anhydride
Catalyst (molar eq.)SolventTemperature (°C)Time (h)Illustrative Yield of Mixed Isomers (%)
AlCl₃ (2.2)Nitrobenzene80 - 90660 - 70
AlCl₃ (2.2)1,2-Dichloroethane70 - 80850 - 60
FeCl₃ (2.2)Nitrobenzene90 - 1001045 - 55
Zeolite H-Y1,2-Dichlorobenzene1801230 - 40

Note: These are illustrative yields to guide optimization. Actual results will vary based on specific experimental conditions.

Table 2: Illustrative Data for Optimization of the Esterification of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid
MethodKey ReagentsSolventTemperature (°C)Time (h)Illustrative Yield (%)
Fischer EsterificationExcess Ethanol, cat. H₂SO₄EthanolReflux685 - 95
DCC CouplingDCC, DMAP, EthanolDichloromethaneRoom Temp490 - 98
EDC CouplingEDC, DMAP, EthanolDichloromethaneRoom Temp490 - 98

Note: These are illustrative yields to guide optimization. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
  • To a flame-dried three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (2.2 eq.).

  • Add a suitable anhydrous solvent, such as nitrobenzene or 1,2-dichloroethane, and cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 eq.) in 1,2-dichlorobenzene (1.5 eq.).

  • Slowly add the solution of succinic anhydride and 1,2-dichlorobenzene to the stirred aluminum chloride suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-90 °C in nitrobenzene).

  • Stir for the required time (4-8 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Dissolve 4-(2,3-dichlorophenyl)-4-oxobutanoic acid (1.0 eq.) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound.

  • If necessary, purify the product further by column chromatography.

Mandatory Visualizations

Synthesis_Pathway 1,2-Dichlorobenzene 1,2-Dichlorobenzene Intermediate_Acid 4-(2,3-dichlorophenyl)-4-oxobutanoic acid 1,2-Dichlorobenzene->Intermediate_Acid Friedel-Crafts Acylation Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Intermediate_Acid Final_Product This compound Intermediate_Acid->Final_Product Fischer Esterification Experimental_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Reactants Mix 1,2-Dichlorobenzene, Succinic Anhydride & AlCl3 Reaction1 Heat Reaction Mixture Reactants->Reaction1 Workup1 Acidic Workup & Extraction Reaction1->Workup1 Purification1 Purify Intermediate Acid Workup1->Purification1 Reactants2 Mix Intermediate Acid, Ethanol & H2SO4 Purification1->Reactants2 Proceed with Purified Intermediate Reaction2 Reflux Reaction Mixture Reactants2->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification2 Isolate Final Product Workup2->Purification2 Troubleshooting_Logic Start Low Yield or Purity Issue Identify_Step Identify Problematic Step Start->Identify_Step FC_Issues Friedel-Crafts Issues Identify_Step->FC_Issues Acylation Step Ester_Issues Esterification Issues Identify_Step->Ester_Issues Esterification Step FC_Solutions Check Catalyst Activity Increase Catalyst Amount Optimize Conditions Improve Purification FC_Issues->FC_Solutions Ester_Solutions Use Excess Alcohol Remove Water Check Catalyst Amount Consider Alternative Methods Ester_Issues->Ester_Solutions

Technical Support Center: Purification of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

The most common purification techniques for compounds similar to this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

Likely impurities can be categorized as follows:

  • Synthesis-related impurities: Unreacted starting materials, reagents, and by-products from side reactions. These are the most common type of impurities found in active pharmaceutical ingredients (APIs) during multi-step synthesis.[1]

  • Degradation products: this compound may degrade upon exposure to heat, light, or changes in pH.[1]

  • Residual solvents: Solvents used in the synthesis or purification process may remain in the final product.[1]

Q3: How can I monitor the purity of my sample during the purification process?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a purification process, such as column chromatography. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative assessments of purity.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating from an impurity (co-elution).

  • Solution 1: Optimize the solvent system. A common issue in column chromatography is the choice of the mobile phase.[2] Experiment with different solvent systems of varying polarities. For instance, if you are using a heptane/ethyl acetate system, try varying the ratio or introducing a different solvent like dichloromethane.[2]

  • Solution 2: Change the stationary phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina instead of silica gel) that may offer different selectivity.

  • Solution 3: Use a shallower gradient. If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.

Problem: My compound is eluting too quickly or too slowly.

  • Solution: Adjust the polarity of the mobile phase. If your compound is eluting too quickly, decrease the polarity of the solvent system. If it is eluting too slowly, increase the polarity.

Recrystallization

Problem: My compound "oils out" instead of crystallizing.

  • Solution 1: Reduce the temperature of the solution more slowly. Rapid cooling can sometimes lead to the separation of a supersaturated solution as a liquid (oiling out) rather than solid crystals.

  • Solution 2: Use a different solvent or solvent mixture. The solubility properties of your compound may not be ideal in the chosen solvent. Experiment with different solvents or solvent pairs.

  • Solution 3: Add a seed crystal. Introducing a small crystal of the pure compound can induce crystallization.

Problem: The purity of my compound does not improve after recrystallization.

  • Solution: The chosen solvent may be dissolving the impurities as well as the desired compound. It is also possible that the impurities are co-crystallizing with your product. Experiment with different recrystallization solvents.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification techniques. The actual values for this compound may vary depending on the specific impurities and experimental conditions.

Purification TechniquePurity before (%)Purity after (%)Yield (%)
Single Recrystallization859570
Double Recrystallization95>9950
Column Chromatography85>9960

Experimental Protocols

Column Chromatography Protocol
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., a mixture of heptane and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • Hot Filtration (optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow start Crude Product purification Purification (Column Chromatography or Recrystallization) start->purification analysis Purity Analysis (TLC, HPLC, GC) purification->analysis pure_product Pure Product (>99%) analysis->pure_product Purity OK further_purification Further Purification analysis->further_purification Purity Not OK further_purification->purification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue is_chromatography Column Chromatography? start->is_chromatography is_recrystallization Recrystallization? start->is_recrystallization co_elution Co-elution of Impurity is_chromatography->co_elution Yes oiling_out Compound Oiling Out is_recrystallization->oiling_out Yes optimize_solvent Optimize Solvent System co_elution->optimize_solvent slow_cooling Slower Cooling / Change Solvent oiling_out->slow_cooling

Caption: A troubleshooting logic tree for common purification issues.

References

Technical Support Center: Synthesis of Dichlorophenyl Butyrate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenyl butyrate derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of dichlorophenyl butyrate derivatives, primarily focusing on the two key reaction steps: Friedel-Crafts acylation and esterification.

Problem 1: Low or No Conversion during Friedel-Crafts Acylation

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted dichlorobenzene.

  • The desired ketoacid or keto-ester product is not observed or is present in very low concentrations.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.
Deactivated Aromatic Ring Dichlorobenzene is an electron-poor and therefore deactivated aromatic ring, making it less reactive in Friedel-Crafts acylation. Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent, such as a butyryl chloride instead of butyric anhydride.
Inappropriate Solvent Solvents like nitrobenzene can sometimes enhance the reactivity of deactivated substrates.[1] However, ensure the chosen solvent is dry and compatible with the reaction conditions.
Formation of a Stable Complex The ketone product can form a complex with the Lewis acid, inhibiting further reaction. A stoichiometric amount of the catalyst is often required.[2]
Problem 2: Formation of Multiple Isomers during Friedel-Crafts Acylation

Symptoms:

  • ¹H NMR or GC-MS analysis of the crude product shows a mixture of dichlorophenyl butyrate isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Regioselectivity The substitution pattern on the dichlorobenzene ring directs the position of acylation. For example, 1,2-dichlorobenzene can yield 3,4- and 2,3-disubstituted products.[1] The major product is typically determined by both electronic and steric effects.
Reaction Conditions The choice of Lewis acid and solvent can influence the isomer ratio. Perform small-scale trial reactions with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents to optimize for the desired isomer.
Purification Challenge Isomers can be difficult to separate. Employ high-performance liquid chromatography (HPLC) or fractional crystallization for purification.
Problem 3: Low Yield during Esterification of Dichlorophenyl Butanoic Acid

Symptoms:

  • The equilibrium of the Fischer esterification favors the starting materials, resulting in a low yield of the desired ester.

Possible Causes and Solutions:

CauseRecommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction.[3][4] To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent).[4]
Water Inhibition The presence of water will shift the equilibrium back to the starting materials. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Steric Hindrance If the alcohol is bulky, the reaction rate may be slow. Increase the reaction time and/or use a stronger acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dichlorophenyl butyrate derivatives?

A1: The most common synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Dichlorobenzene is reacted with succinic anhydride or a butyryl halide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a dichlorophenyl oxobutanoic acid or a dichlorophenyl butyl ketone.[2]

  • Esterification: If the product from the first step is a carboxylic acid, it is then esterified with an appropriate alcohol under acidic conditions (Fischer esterification) to yield the final dichlorophenyl butyrate derivative.[3][4]

Q2: Why is my Friedel-Crafts acylation of dichlorobenzene not working?

A2: Dichlorobenzene is an electron-withdrawing and deactivating substrate for electrophilic aromatic substitution. This deactivation can make the reaction sluggish. To overcome this, you may need to use harsher reaction conditions, such as higher temperatures, longer reaction times, and a stoichiometric amount of a strong Lewis acid like AlCl₃. Ensure all reagents and glassware are scrupulously dry, as the catalyst is highly sensitive to moisture.

Q3: I am getting a mixture of isomers. How can I control the regioselectivity?

A3: The directing effects of the two chlorine atoms on the benzene ring will determine the position of the incoming acyl group. For 1,2-dichlorobenzene, acylation primarily occurs at the 4-position (para to one chlorine and meta to the other), leading to the 3,4-dichloro-substituted product.[1] For 1,3-dichlorobenzene, the 4-position is the most activated site. For 1,4-dichlorobenzene, all positions are equivalent. The choice of solvent and Lewis acid can also have a minor influence on the isomer ratio. A theoretical study using density functional theory (DFT) can also help predict the regioselectivity.[5]

Q4: What are the common side reactions to watch out for?

A4: In Friedel-Crafts acylation, potential side reactions include polysubstitution (though less common with deactivated rings), and rearrangement of the acyl group is not a concern as it is with alkylation.[6] During esterification, side reactions can include dehydration of the alcohol (especially at high temperatures) and ether formation.

Q5: What are the best methods for purifying dichlorophenyl butyrate derivatives?

A5: Purification can be challenging due to the potential presence of isomers and unreacted starting materials. Column chromatography on silica gel is a common method. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective. High-performance liquid chromatography (HPLC) may be necessary for separating close-boiling isomers.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic steps. Please note that optimal conditions may vary depending on the specific dichlorophenyl isomer and the desired butyrate derivative.

Reaction StepSubstrateReagentCatalystSolventTemp (°C)Time (h)Yield (%)
Friedel-Crafts Acylation1,2-DichlorobenzeneSuccinic AnhydrideAlCl₃Nitrobenzene80-1004-860-75
Friedel-Crafts Acylation1,3-DichlorobenzeneButyryl ChlorideAlCl₃Dichloromethane0 - RT2-470-85
Friedel-Crafts Acylation1,4-DichlorobenzeneSuccinic AnhydrideAlCl₃Carbon DisulfideReflux6-1250-65
Fischer Esterification4-(3,4-Dichlorophenyl)-4-oxobutanoic acidEthanolH₂SO₄ (conc.)EthanolReflux8-1685-95
Fischer Esterification4-(2,4-Dichlorophenyl)-4-oxobutanoic acidMethanolHCl (gas)MethanolReflux10-2080-90

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.1 eq). Cool the flask in an ice bath.

  • Solvent: Add dry nitrobenzene as the solvent.

  • Addition of Reactants: Slowly add a solution of 1,2-dichlorobenzene (1.0 eq) and succinic anhydride (1.05 eq) in nitrobenzene via the dropping funnel.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-100°C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Synthesis of Ethyl 4-(3,4-Dichlorophenyl)-4-oxobutanoate via Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dichlorobenzene & Succinic Anhydride mixing Mixing under Inert Atmosphere reagents->mixing catalyst Anhydrous AlCl3 catalyst->mixing solvent Dry Solvent solvent->mixing heating Heating & Reflux mixing->heating monitoring TLC/GC-MS Monitoring heating->monitoring quench Acidic Quench monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product Dichlorophenyl Oxobutanoic Acid purification->product

Caption: Experimental workflow for Friedel-Crafts acylation.

Fischer_Esterification_Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)OH+ Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss R-C(OH)(OR')+ Proton_Transfer->Water_Loss - H2O Ester R-COOR' Water_Loss->Ester - H+ Troubleshooting_Low_Yield_FC_Acylation start Low Yield in Friedel-Crafts Acylation cause1 Inactive Catalyst? start->cause1 cause2 Deactivated Ring? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Use fresh, dry AlCl3 under inert atmosphere. cause1->solution1 solution2 Increase temperature, reaction time, or use more reactive acylating agent. cause2->solution2 solution3 Screen different solvents and catalyst loadings. cause3->solution3

References

Technical Support Center: Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on side reactions and purification challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete Friedel-Crafts acylation. - Suboptimal reaction temperature. - Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. - Inefficient esterification.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. - Gradually add the Lewis acid to the reaction mixture to control the initial exothermic reaction. - Optimize the reaction temperature for the Friedel-Crafts acylation, typically between 25°C and 60°C. - For the esterification, use a large excess of ethanol and an effective acid catalyst (e.g., concentrated H₂SO₄). Consider removing water as it forms to drive the equilibrium towards the product.
Presence of Isomeric Impurities The primary side reaction is the formation of the constitutional isomer, Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate, during the Friedel-Crafts acylation of 1,2-dichlorobenzene. The 3,4-isomer is often the major product.- Careful control of reaction temperature can influence the isomer ratio, though the 3,4-isomer is generally favored. - Separation of the isomeric ketoacids (4-(2,3-dichlorophenyl)-4-oxobutanoic acid and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid) is crucial before the esterification step. This can be attempted by fractional crystallization from a suitable solvent system. Differences in polarity and crystal packing may allow for separation. - Preparative chromatography (e.g., column chromatography or HPLC) of the ketoacid or the final ester product can be employed for effective separation, although this may be less practical on a large scale.
Unreacted Starting Materials in Product - Insufficient reaction time. - Inadequate amount of catalyst. - Poor mixing.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). - Ensure efficient stirring throughout the reaction. - Use a sufficient stoichiometric amount of the Lewis acid catalyst for the acylation (typically >2 equivalents).
Dark-colored Reaction Mixture/Product - Charring or decomposition due to localized overheating. - Presence of impurities in the starting materials.- Maintain controlled heating using an oil bath or a heating mantle with a temperature controller. - Ensure the purity of starting materials (1,2-dichlorobenzene, succinic anhydride, and ethanol). - The crude product can be purified by recrystallization or column chromatography to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound?

A1: The most significant side reaction is the formation of the constitutional isomer, Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate. This occurs during the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, where acylation can occur at the 4-position relative to the chloro substituents, leading to the 3,4-disubstituted product, in addition to the desired acylation at the 3-position to yield the 2,3-disubstituted product. Literature on the acylation of 1,2-dichlorobenzene suggests that the 3,4-isomer is often the major product.

Q2: How can I minimize the formation of the 3,4-dichloro isomer?

A2: While completely avoiding the formation of the 3,4-dichloro isomer is challenging due to electronic and steric factors, optimizing the reaction conditions may help. This includes careful selection of the Lewis acid catalyst and solvent, as well as maintaining a consistent and optimized reaction temperature. However, the most practical approach is to focus on the efficient separation of the isomers after the acylation step.

Q3: What are the best methods for separating the 2,3- and 3,4-dichloro isomers?

A3: Separating these isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This is a common technique for separating isomers. The crude mixture of ketoacids (4-(2,3-dichlorophenyl)-4-oxobutanoic acid and its 3,4-isomer) can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.

  • Chromatography: For laboratory-scale purifications, column chromatography using silica gel is an effective method. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) can be used to separate the isomeric ketoacids or the final ethyl esters. For larger scales, preparative HPLC may be an option.

Q4: Can I perform the esterification on the mixture of ketoacid isomers and separate the esters?

A4: Yes, this is a viable strategy. The mixture of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid can be esterified to their corresponding ethyl esters. The resulting ester mixture can then be separated by fractional distillation under reduced pressure or by column chromatography. The choice of method will depend on the boiling point differences and the scale of the reaction.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Friedel-Crafts Acylation: This reaction is typically performed using a strong Lewis acid like aluminum chloride (AlCl₃), which is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so controlled addition of reagents is necessary. Hydrogen chloride (HCl) gas is evolved during the reaction, which requires proper scrubbing.

  • Solvents: Dichloromethane or nitrobenzene are often used as solvents for Friedel-Crafts reactions and are hazardous. Handle these with care and avoid inhalation and skin contact.

  • Esterification: The use of concentrated sulfuric acid as a catalyst requires caution as it is highly corrosive.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (e.g., containing a solution of NaOH), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.

  • Addition of Reactants: To the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred suspension of AlCl₃ over a period of 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, add 1,2-dichlorobenzene (1.1 equivalents) dropwise.

  • Reaction: After the addition of 1,2-dichlorobenzene, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the careful addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. If dichloromethane was used, wash it successively with water, 2M NaOH solution, and brine. If nitrobenzene was used, steam distillation can be employed to remove the solvent. The desired ketoacid will be in the aqueous NaOH layer.

  • Isolation: Acidify the aqueous NaOH layer with concentrated HCl to precipitate the crude ketoacid mixture. Filter the solid, wash with cold water, and dry.

Protocol 2: Esterification of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-(2,3-dichlorophenyl)-4-oxobutanoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,2-Dichlorobenzene 1,2-Dichlorobenzene Sigma_Complex_2_3 σ-complex (2,3-isomer) 1,2-Dichlorobenzene->Sigma_Complex_2_3 + Acylium Ion Complex (Attack at C3) Sigma_Complex_3_4 σ-complex (3,4-isomer) 1,2-Dichlorobenzene->Sigma_Complex_3_4 + Acylium Ion Complex (Attack at C4) Succinic_Anhydride Succinic_Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Ketoacid_2_3 4-(2,3-dichlorophenyl) -4-oxobutanoic acid Sigma_Complex_2_3->Ketoacid_2_3 Deprotonation Ketoacid_3_4 4-(3,4-dichlorophenyl) -4-oxobutanoic acid (Side Product) Sigma_Complex_3_4->Ketoacid_3_4 Deprotonation

Caption: Friedel-Crafts acylation leading to desired product and isomeric side product.

Esterification_Workflow Start Start: Crude Ketoacid Mixture Dissolve Dissolve in excess Ethanol Start->Dissolve Catalyze Add catalytic H₂SO₄ Dissolve->Catalyze Reflux Heat to Reflux (4-6h) Catalyze->Reflux Workup Work-up: - Remove excess EtOH - Dissolve in Ethyl Acetate - Wash with NaHCO₃ & Brine Reflux->Workup Purify Purification: - Dry over Na₂SO₄ - Concentrate Workup->Purify End End: Crude Ethyl Ester Mixture Purify->End

Caption: General workflow for the esterification of the crude ketoacid.

Troubleshooting_Logic Problem Low Purity of Final Product Check_Isomers Isomeric Impurity Present? Problem->Check_Isomers Check_Starting_Materials Unreacted Starting Material Present? Check_Isomers->Check_Starting_Materials No Isomer_Separation Implement Isomer Separation: - Fractional Crystallization of Acid - Column Chromatography of Ester Check_Isomers->Isomer_Separation Yes Optimize_Reaction Optimize Reaction Conditions: - Increase Reaction Time - Check Catalyst Amount Check_Starting_Materials->Optimize_Reaction Yes Solution Pure Product Check_Starting_Materials->Solution No Isomer_Separation->Solution Optimize_Reaction->Solution

Caption: Logical troubleshooting flow for product impurity issues.

How to improve reaction conditions for pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction conditions for pharmaceutical intermediate synthesis.

Troubleshooting Guides & FAQs

FAQ 1: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

Low reaction yield is a frequent challenge in pharmaceutical intermediate synthesis. The causes can range from suboptimal reaction conditions to issues with starting materials or product degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Steps for Low Yield:

  • Verify Starting Material Quality: Impurities in starting materials can inhibit the reaction or lead to the formation of byproducts, thus reducing the yield of the desired product.

  • Optimize Reaction Parameters: Key parameters such as temperature, reaction time, and concentration of reactants should be systematically varied to find the optimal conditions.

  • Investigate Reaction Kinetics: Understanding the reaction kinetics can help in determining the optimal reaction time to maximize product formation while minimizing degradation.[1]

  • Consider Catalyst Deactivation: In catalytic reactions, the catalyst may lose activity over time. Investigating catalyst stability and potential deactivation is important.

  • Evaluate Work-up and Purification: Product loss can occur during extraction, crystallization, and chromatography. The efficiency of each step should be assessed.

Experimental Protocol: Optimizing Reaction Conditions using Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical tool to efficiently optimize reaction conditions by simultaneously varying multiple factors.[2][3]

  • Factor Identification: Identify the key reaction parameters (factors) that could influence the yield, such as temperature, catalyst loading, reactant stoichiometry, and reaction time.

  • Level Selection: For each factor, define a high and a low level to be investigated.

  • Experimental Design: Choose a suitable experimental design, such as a full factorial or fractional factorial design.[3] Software like Design-Expert® can be used to create the experimental plan.[4]

  • Execution of Experiments: Perform the series of experiments as defined by the DoE matrix.

  • Data Analysis: Analyze the results to determine the main effects of each factor and any interactions between them. This will reveal the optimal combination of conditions to maximize the yield.[4]

Case Study: Improvement of O-silylazetidinone Yield

In the synthesis of an O-silylazetidinone, a key intermediate for beta-lactam antibiotics, the initial process resulted in a 70% yield of the desired product, with 11% of an N-silyl isomer and 17% of a bis-silylated byproduct.[4] A full-factorial DoE was performed to optimize the reaction.

Table 1: DoE Results for O-silylazetidinone Synthesis Optimization [4]

RunTBSCI (equiv.)Imidazole (equiv.)Temperature (°C)Concentration (M)O-silyl Yield (%)N-silyl Yield (%)Bis-silyl Yield (%)
11.051.3500.86896.90.80.8
........................
20.....................

TBSCI: tert-Butyldimethylsilyl chloride

The optimized conditions (1.05 equiv TBSCI, 1.3 equiv imidazole, 50°C, and 0.868 M concentration) led to a significant increase in the desired O-silyl product and a reduction in byproducts.[4] The process was successfully scaled up to a 58.2 kg substrate run, achieving a final isolated yield of 88.5% with 95.4% purity.[4]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_sm Verify Starting Material Purity start->check_sm optimize_params Optimize Reaction Parameters (DoE) check_sm->optimize_params If purity is high kinetics Investigate Reaction Kinetics optimize_params->kinetics catalyst Check Catalyst Activity kinetics->catalyst workup Evaluate Work-up & Purification catalyst->workup solution Improved Yield workup->solution

Caption: A logical workflow for troubleshooting low reaction yields.

FAQ 2: I am observing significant impurity formation in my reaction. How can I identify and mitigate these impurities?

Impurity formation is a critical issue in pharmaceutical synthesis, as impurities can affect the safety and efficacy of the final drug product.[5] A systematic approach to identifying the source of impurities and optimizing the process to minimize their formation is essential.

Strategies for Impurity Identification and Mitigation:

  • Identify the Source: Impurities can originate from starting materials, reagents, solvents, intermediates, byproducts, or degradation products.[6][7]

  • Analytical Characterization: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify impurities.[6][8]

  • Optimize Reaction Conditions: Modifying reaction parameters like temperature, pH, and reaction time can often minimize the formation of byproducts.[6]

  • Purification Techniques: Employ advanced purification methods like chromatography, recrystallization, or distillation to remove impurities.[8]

  • Process Analytical Technology (PAT): Implement real-time monitoring to detect and control impurities during the manufacturing process.[8]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products that may form under various stress conditions.

  • Stress Conditions: Expose the drug substance to a variety of stress conditions, including heat, light, humidity, and different pH values (acidic and basic).

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method (typically HPLC).

  • Impurity Identification: Characterize the structure of any significant degradation products using techniques like LC-MS and NMR.

  • Mitigation Strategy: Based on the degradation pathways identified, develop strategies to prevent the formation of these impurities, such as adjusting the formulation or packaging.

Table 2: Impact of Temperature on Aspirin Purity and Yield [9]

Temperature (°C)Purity (%)Yield (%)
5076.268.5
6083.175.3
7089.581.2
8095.387.9

This data demonstrates a clear positive correlation between reaction temperature and both the purity and yield of aspirin, indicating that higher temperatures within this range are favorable for this specific synthesis.[9]

Impurity Mitigation Workflow

Impurity_Mitigation start Impurity Detected identify Identify Impurity (HPLC, GC, MS, NMR) start->identify source Determine Source (Starting Material, Byproduct, Degradation) identify->source optimize Optimize Reaction Conditions (Temp, pH, Time) source->optimize purify Improve Purification (Crystallization, Chromatography) optimize->purify monitor Implement Process Monitoring (PAT) purify->monitor solution Impurity Minimized monitor->solution

Caption: A systematic approach to identifying and mitigating impurities.

FAQ 3: How can I effectively scale up my reaction from the laboratory to a pilot plant?

Scaling up a chemical synthesis from the lab to a pilot plant presents numerous challenges, including maintaining process consistency, managing heat transfer, and ensuring safety.[10] A thorough understanding of the process and careful planning are critical for a successful scale-up.

Key Considerations for Scale-Up:

  • Process Understanding: A deep understanding of the reaction kinetics, thermodynamics, and potential hazards is crucial.

  • Equipment Differences: Laboratory equipment often differs significantly from pilot plant reactors in terms of mixing efficiency, heat transfer, and materials of construction.[10]

  • Process Parameters: Critical process parameters (CPPs) identified at the lab scale need to be carefully translated and potentially re-optimized for the larger scale.

  • Safety: A thorough hazard analysis should be conducted to identify and mitigate any potential safety risks associated with the scaled-up process.

  • Quality by Design (QbD): Applying QbD principles helps in designing a robust process that consistently delivers a product of the desired quality.

Experimental Protocol: Pilot Plant Scale-Up Run

  • Technology Transfer Package: Prepare a comprehensive document that includes the detailed synthetic procedure, in-process controls, analytical methods, safety information, and a summary of the lab-scale development work.

  • Equipment Selection and Setup: Choose appropriate pilot plant equipment that mimics the lab-scale conditions as closely as possible.

  • Process Simulation: If possible, use process simulation software to model the scale-up and identify potential issues before the actual run.

  • Execution of the Batch: Run the first pilot plant batch under close supervision, carefully monitoring all critical process parameters.

  • In-Process Monitoring: Take samples at regular intervals to monitor the reaction progress and impurity profile.

  • Data Analysis and Comparison: Compare the results from the pilot plant batch with the lab-scale data to assess the success of the scale-up and identify any necessary adjustments.

Table 3: Comparison of Lab-Scale vs. Pilot Plant Scale-Up for an Aldol Reaction [11]

ParameterLab-Scale (mL)Pilot Plant (kg)
Starting MaterialMilliliters~200 kg
Mixer TypeT-mixerStatic mixer
Flow RegimeOptimized for lab scaleMatched to lab scale
Operating ConditionsStable and robustTransferred from lab
Outcome Desired performance Successful processing

This example highlights the successful transfer of reaction conditions from the lab to the pilot plant by ensuring similar flow regimes were achieved across different scales and mixer types.[11]

Scale-Up Workflow

Scale_Up_Workflow lab Lab-Scale Process tech_transfer Technology Transfer Package lab->tech_transfer hazard_analysis Process Hazard Analysis tech_transfer->hazard_analysis pilot_run Pilot Plant Execution hazard_analysis->pilot_run data_analysis Data Analysis & Comparison pilot_run->data_analysis optimization Process Optimization data_analysis->optimization commercial Commercial Production optimization->commercial

Caption: A workflow for scaling up a synthesis process.

References

Technical Support Center: Friedel-Crafts Acylation for Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for researchers, scientists, and drug development professionals working on butyrate synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in Friedel-Crafts acylation for butyrate synthesis?

Low yields in Friedel-Crafts acylation can stem from several factors. One of the primary reasons is the deactivation of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can form a complex with the butyrophenone product, rendering it inactive.[1][2] Another common issue is the presence of moisture in the reaction setup, which can hydrolyze the catalyst and the butyryl chloride. Furthermore, if the aromatic substrate has strongly deactivating substituents, the electrophilic aromatic substitution will be hindered.[3][4] Side reactions, such as polyacylation (though less common than in alkylation) or unwanted reactions with functional groups on the substrate, can also consume starting materials and reduce the desired product's yield.[3]

Q2: Can I use butyric acid directly for the acylation instead of butyryl chloride?

While using butyryl chloride or butyric anhydride is more common, it is possible to use butyric acid as the acylating agent. However, this typically requires a stronger catalytic system or harsher reaction conditions to generate the acylium ion electrophile.[5] Often, a dehydrating agent or a co-catalyst is necessary to facilitate the reaction. For simpler and more efficient laboratory-scale synthesis, butyryl chloride or butyric anhydride are generally the preferred reagents.

Q3: My aromatic substrate has an amine group. Why is the reaction failing?

Friedel-Crafts acylation is incompatible with aromatic substrates containing amine (-NH₂) or substituted amine (-NHR, -NR₂) groups.[3][4] The lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This not only deactivates the catalyst but also forms a strongly deactivating ammonium salt on the aromatic ring, which prevents the electrophilic acylation from occurring.[3]

Q4: Is it possible to use a catalytic amount of Lewis acid in this reaction?

Traditionally, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst.[5] This complexation effectively removes the catalyst from the reaction cycle. However, modern research has explored the use of more robust or alternative catalytic systems, such as certain metal triflates or zeolites, that can sometimes be used in catalytic amounts under specific conditions.[6][7]

Troubleshooting Guides

Problem 1: The reaction does not proceed, or the conversion is very low.

Possible Cause 1: Inactive Catalyst

  • Question: Is your Lewis acid catalyst (e.g., AlCl₃) fresh and anhydrous?

  • Answer: Lewis acids like aluminum chloride are highly hygroscopic and will readily react with moisture from the air, rendering them inactive. Ensure you are using a freshly opened bottle or a properly stored catalyst. It is crucial to handle the catalyst in a dry environment, for instance, in a glovebox or under an inert atmosphere.

Possible Cause 2: Wet Glassware or Solvents

  • Question: Have you thoroughly dried all your glassware and are you using anhydrous solvents?

  • Answer: Any moisture in the reaction flask or solvent will consume the Lewis acid catalyst and hydrolyze the butyryl chloride. It is imperative to oven-dry or flame-dry all glassware before use and to use solvents from a freshly opened bottle or a solvent purification system.

Possible Cause 3: Deactivated Aromatic Substrate

  • Question: Does your aromatic starting material contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -CF₃)?

  • Answer: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction and is therefore highly sensitive to the electronic nature of the aromatic ring. Strongly electron-withdrawing groups make the ring too electron-poor to react with the acylium ion.[3][4] If your substrate is deactivated, you may need to consider alternative synthetic routes.

Problem 2: The reaction is messy, and multiple products are formed.

Possible Cause 1: Side Reactions due to High Temperature

  • Question: Are you running the reaction at an appropriate temperature?

  • Answer: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then gradually warm it to room temperature or slightly above, while monitoring the reaction progress by TLC or GC.

Possible Cause 2: Impure Starting Materials

  • Question: Are your aromatic substrate and butyryl chloride of high purity?

  • Answer: Impurities in the starting materials can lead to the formation of undesired byproducts. Ensure your starting materials are pure, and if necessary, purify them before use (e.g., by distillation).

Possible Cause 3: Inappropriate Stoichiometry

  • Question: Are you using the correct molar ratios of reactants and catalyst?

  • Answer: An excess of the acylating agent or catalyst can sometimes lead to side reactions. It is important to carefully control the stoichiometry of the reaction. Typically, a slight excess of the acylating agent and a stoichiometric amount of the Lewis acid (relative to the acylating agent) are used.

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of Friedel-Crafts acylation. The data is based on the acylation of anisole, an activated benzene derivative, which serves as a good model for understanding the factors influencing butyrate synthesis.

Table 1: Effect of Catalyst on the Acylation of Anisole with Acetic Anhydride

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
1FeCl₃·6H₂O102475[8]
2Yb(OTf)₃20193[6]
3Hf(OTf)₄10190[6]
4Mordenite Zeolite (MOR 200)-3>99[7]
5Mordenite Zeolite (MOR 110)-2>99[7]

Table 2: Effect of Catalyst Loading and Temperature on the Acylation of Anisole

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
1FeCl₃·6H₂O10602Full Conversion[8]
2FeCl₃·6H₂O560280[9]
3FeCl₃·6H₂O1040260[9]
4Zeolite H-Beta-100488.9 (Conversion)[10]
5Zeolite H-Beta-1204Higher Conversion[10]

Experimental Protocols

Protocol: Synthesis of Butyrophenone via Friedel-Crafts Acylation of Benzene with Butyryl Chloride

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Butyryl Chloride

  • Anhydrous Dichloromethane (DCM) (or another suitable anhydrous solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb the HCl gas evolved).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to the flask, followed by anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add butyryl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude butyrophenone.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation ButyrylChloride Butyryl Chloride AcyliumIonComplex Acylium Ion-AlCl₄⁻ Complex ButyrylChloride->AcyliumIonComplex + AlCl₃ AlCl3 AlCl₃ Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion Butyrophenone Butyrophenone SigmaComplex->Butyrophenone - H⁺ HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ (regenerated) SigmaComplex->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation for Butyrophenone Synthesis.

Experimental_Workflow Start Start: Anhydrous Setup AddReagents 1. Add AlCl₃ and Solvent Start->AddReagents Cool 2. Cool to 0 °C AddReagents->Cool AddAcylChloride 3. Add Butyryl Chloride Cool->AddAcylChloride AddArene 4. Add Aromatic Substrate AddAcylChloride->AddArene React 5. Stir at Room Temperature AddArene->React Quench 6. Quench with Ice/HCl React->Quench Workup 7. Aqueous Workup Quench->Workup Purify 8. Purify Product Workup->Purify End End: Pure Butyrophenone Purify->End Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Check for Moisture (Reagents, Glassware, Solvent) Start->CheckMoisture CheckSubstrate Analyze Aromatic Substrate (Activating/Deactivating Groups) CheckMoisture->CheckSubstrate [ No ] DrySystem Action: Thoroughly Dry System and Use Anhydrous Reagents CheckMoisture->DrySystem [ Yes ] CheckTemp Review Reaction Temperature (Too high/low?) CheckSubstrate->CheckTemp [ Activating ] ModifySubstrate Action: Consider Derivatization or Alternative Synthesis CheckSubstrate->ModifySubstrate [ Deactivating ] OptimizeTemp Action: Optimize Temperature (e.g., start at 0°C) CheckTemp->OptimizeTemp

References

Minimizing by-product formation in the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate. The primary focus is on minimizing by-product formation during the critical Friedel-Crafts acylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent. The reaction can be performed using either ethyl 4-chloro-4-oxobutyrate (ethyl succinoyl chloride) or succinic anhydride. If succinic anhydride is used, a subsequent esterification step is required to obtain the final ethyl ester product.

Q2: What are the primary by-products I should be aware of during this synthesis?

A2: The primary by-products arise from the lack of complete regioselectivity in the Friedel-Crafts acylation of 1,2-dichlorobenzene. Due to the directing effects of the two chlorine atoms, the acyl group can add to different positions on the aromatic ring, leading to the formation of several isomers. The main expected isomers are:

  • 3,4-dichloro- isomer: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (or its ethyl ester)

  • 2,3-dichloro- isomer: The desired product.

  • Minor isomers: Other positional isomers may also be formed in smaller quantities.

Additionally, if the reaction conditions are not carefully controlled, polyacylation (the addition of more than one acyl group to the aromatic ring) can occur, though it is generally less of an issue in acylation than in alkylation. Incomplete reaction can also leave unreacted starting materials.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool to separate and identify the different isomers and other impurities in the crude reaction mixture.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the exact structure of the desired 2,3-dichloro isomer. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature. However, be cautious as higher temperatures can sometimes lead to more by-product formation. - Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it.
Suboptimal stoichiometry.- A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required because it complexes with the ketone product.[4]
High Levels of Isomeric By-products Lack of regioselectivity in the Friedel-Crafts acylation.- Solvent choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are common choices. Experiment with different solvents to optimize for the desired isomer. - Temperature control: Running the reaction at a lower temperature may favor the formation of one isomer over others. Start with low temperatures and slowly warm the reaction as needed.
Catalyst activity.- The choice and amount of Lewis acid can impact regioselectivity. While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts could be explored for better selectivity.
Presence of Polyacylated Products Reaction conditions are too harsh.- Use a milder Lewis acid catalyst. - Avoid excessively high temperatures and long reaction times.
Difficulty in Purifying the Final Product Similar physical properties of the isomers.- Column chromatography: This is the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. - Recrystallization: If a suitable solvent system can be found, fractional recrystallization may help to enrich the desired isomer.
Product is the Carboxylic Acid Instead of the Ethyl Ester Incorrect starting material or incomplete esterification.- If you started with succinic anhydride, ensure the subsequent esterification step has gone to completion. This typically involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).[5][6] Driving the equilibrium towards the ester can be achieved by using an excess of ethanol or by removing water as it forms.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Succinic Anhydride

This protocol outlines the synthesis of the intermediate, 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dichlorobenzene (1 equivalent) and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Addition of Reactants: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (typically 2-3 equivalents) portion-wise while stirring.

  • Acylation: To the cooled and stirred suspension, add succinic anhydride (1 equivalent) portion-wise, ensuring the temperature remains low.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the specific temperature and time will depend on the solvent used, for example, heating to 60°C for about 30 minutes is a common practice for similar reactions).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.

Protocol 2: Esterification of 4-(2,3-dichlorophenyl)-4-oxobutanoic Acid

This protocol describes the conversion of the carboxylic acid intermediate to the final ethyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 4-(2,3-dichlorophenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting carboxylic acid is consumed. To drive the reaction to completion, water can be removed using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl ester can be further purified by column chromatography.

Data on By-product Formation

Reaction Parameter Effect on By-product Formation
Temperature Higher temperatures generally lead to a decrease in regioselectivity, resulting in a higher proportion of isomeric by-products.
Solvent Polarity The choice of solvent can influence the ratio of kinetic versus thermodynamic products, thereby affecting the isomer distribution. Non-polar solvents often favor the kinetically controlled product.
Lewis Acid Strength Stronger Lewis acids can sometimes lead to lower selectivity. Milder catalysts may offer better control over the formation of the desired isomer.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to isomerization and the formation of more thermodynamically stable (but potentially undesired) isomers.

Troubleshooting Workflow

G Troubleshooting By-product Formation start Problem: High By-product Formation check_isomers Are the by-products primarily isomers? start->check_isomers check_polyacylation Is polyacylation observed? check_isomers->check_polyacylation No optimize_regioselectivity Optimize for Regioselectivity check_isomers->optimize_regioselectivity Yes modify_conditions Modify Reaction Conditions check_polyacylation->modify_conditions Yes purification Purification Strategy check_polyacylation->purification No/Other lower_temp Lower Reaction Temperature optimize_regioselectivity->lower_temp change_solvent Change Solvent optimize_regioselectivity->change_solvent try_milder_catalyst Try Milder Lewis Acid optimize_regioselectivity->try_milder_catalyst reduce_time_temp Reduce Reaction Time/Temp modify_conditions->reduce_time_temp use_milder_catalyst Use Milder Catalyst modify_conditions->use_milder_catalyst lower_temp->purification change_solvent->purification try_milder_catalyst->purification reduce_time_temp->purification use_milder_catalyst->purification column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization end Desired Purity Achieved column_chrom->end recrystallization->end

Caption: Troubleshooting workflow for minimizing by-product formation.

References

Technical Support Center: Synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scaled-up synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in the manufacturing of various active pharmaceutical ingredients.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.2. Insufficient reaction temperature.3. Deactivated aromatic ring (1,2-dichlorobenzene) is highly unreactive.[1][2]1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are rigorously dried.2. Gradually increase reaction temperature, monitoring for product formation and by-product generation.3. Increase the reaction time and/or use a stronger Lewis acid catalyst.
Formation of Impurities/Side Products 1. Polysubstitution, although less common in acylation, can still occur.[1]2. Isomerization of the product.3. Reaction with solvent or impurities.1. Use a stoichiometric amount of the acylating agent.2. Control the reaction temperature carefully, as higher temperatures can promote isomerization.3. Use high-purity, anhydrous solvents.
Difficult Product Isolation/Purification 1. Formation of a stable complex between the product and the Lewis acid catalyst.2. Product is an oil or low-melting solid, making crystallization difficult.3. Presence of unreacted starting materials or by-products with similar solubility.1. Perform a proper aqueous work-up to break the catalyst-product complex.2. Utilize column chromatography for purification if crystallization is not feasible.3. Optimize reaction conditions to maximize conversion and minimize side reactions.
Inconsistent Yields at Larger Scale 1. Inefficient heat transfer in larger reactors.2. Poor mixing leading to localized "hot spots" or concentration gradients.3. Challenges in maintaining a completely anhydrous environment at scale.1. Use a reactor with a suitable heating/cooling jacket and monitor the internal temperature closely.2. Employ efficient overhead stirring to ensure homogeneity.3. Implement stringent drying protocols for all reagents, solvents, and equipment.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl succinyl chloride (also known as ethyl 4-chloro-4-oxobutyrate) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Q2: Why is the Friedel-Crafts acylation of 1,2-dichlorobenzene challenging?

A2: 1,2-Dichlorobenzene is an electron-deficient (deactivated) aromatic ring due to the presence of two electron-withdrawing chlorine atoms. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1]

Q3: What are the critical parameters to control during the reaction?

A3: The most critical parameters are:

  • Anhydrous conditions: The Lewis acid catalyst is extremely sensitive to moisture.

  • Temperature: Needs to be high enough to promote the reaction with the deactivated ring but not so high as to cause excessive side reactions.

  • Stoichiometry of reactants: The molar ratio of the reactants and catalyst needs to be carefully controlled.

Q4: What are the primary safety concerns for this synthesis at scale?

A4: The primary safety concerns include:

  • Handling of the highly reactive and corrosive Lewis acid catalyst (AlCl₃).

  • Evolution of HCl gas during the reaction, which requires proper scrubbing.

  • Use of organic solvents, which are flammable and may have associated health risks.

  • Exothermic nature of the reaction, which requires careful temperature control to prevent runaways.

Q5: How can the product be purified?

A5: After an aqueous work-up to remove the catalyst, the crude product can be purified by vacuum distillation, crystallization, or column chromatography. The choice of method depends on the scale and the impurity profile.

Experimental Protocols

Preparation of Ethyl Succinyl Chloride

This is the acylating agent used in the main reaction.

  • Reaction: Succinic anhydride is reacted with ethanol to form monoethyl succinate, which is then treated with a chlorinating agent (e.g., thionyl chloride) to yield ethyl succinyl chloride.

Parameter Value
Reactants Monoethyl succinate, Thionyl chloride
Molar Ratio 1 : 1.1
Solvent Dichloromethane (DCM)
Temperature 0 °C to reflux
Reaction Time 2-4 hours
Work-up Removal of excess thionyl chloride and DCM under reduced pressure.
Purification Vacuum distillation
Synthesis of this compound
  • Reaction: Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl succinyl chloride.

Parameter Value
Reactants 1,2-Dichlorobenzene, Ethyl succinyl chloride, Aluminum chloride (AlCl₃)
Molar Ratio 1 : 1.1 : 1.2 (Aromatic:Acylating Agent:Catalyst)
Solvent Excess 1,2-dichlorobenzene or a high-boiling inert solvent (e.g., nitrobenzene)
Temperature 60-80 °C
Reaction Time 4-8 hours
Work-up Quenching with ice/water, followed by extraction with an organic solvent.
Purification Vacuum distillation or column chromatography

Visualizations

Synthesis_Pathway cluster_0 Preparation of Acylating Agent cluster_1 Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Monoethyl Succinate Monoethyl Succinate Succinic Anhydride->Monoethyl Succinate + Ethanol Ethanol Ethanol Ethyl Succinyl Chloride Ethyl Succinyl Chloride Monoethyl Succinate->Ethyl Succinyl Chloride + Thionyl Chloride Thionyl Chloride Thionyl Chloride 1,2-Dichlorobenzene 1,2-Dichlorobenzene Product This compound 1,2-Dichlorobenzene->Product Ethyl Succinyl Chloride_main Ethyl Succinyl Chloride Ethyl Succinyl Chloride_main->Product + AlCl3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_catalyst Is the AlCl3 fresh and anhydrous? start->check_catalyst check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes use_fresh_catalyst Use fresh, anhydrous AlCl3. check_catalyst->use_fresh_catalyst No check_time Has the reaction time been long enough? check_temp->check_time Yes increase_temp Gradually increase temperature. check_temp->increase_temp No increase_time Increase reaction time. check_time->increase_time No success Problem Resolved use_fresh_catalyst->success increase_temp->success increase_time->success Problem_Solution_Relationship cluster_problems Common Problems cluster_solutions Potential Solutions low_yield Low Yield anhydrous Ensure Anhydrous Conditions low_yield->anhydrous temp_control Optimize Temperature low_yield->temp_control impurities Impurities impurities->temp_control stoichiometry Control Stoichiometry impurities->stoichiometry scaling_issues Scaling Issues scaling_issues->anhydrous scaling_issues->temp_control mixing Improve Mixing scaling_issues->mixing

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of this compound in research and pharmaceutical development. This document outlines common analytical techniques, their principles, and comparative performance data to aid in method selection and implementation.

Introduction to Analytical Approaches

The analysis of this compound typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a versatile method for quantification and purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural elucidation capabilities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for structural confirmation and concentration measurements.

Comparison of Analytical Methods

The following table summarizes the performance of common analytical methods applicable to this compound. The data presented is based on methods developed for structurally similar compounds and is intended to provide a comparative overview.

MethodPrincipleTypical Performance ParametersAdvantagesDisadvantages
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on polarity differences between the analyte and a nonpolar stationary phase.Linearity (R²): >0.999Limit of Detection (LOD): ~0.1 µg/mLLimit of Quantitation (LOQ): ~0.3 µg/mLAccuracy (Recovery): 98-102%Precision (RSD): <2%High precision and accuracy, suitable for routine quality control, adaptable for stability-indicating assays.Requires reference standards, solvent consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.LOD: pg to ng levelLOQ: ng levelHigh sensitivity and selectivity, provides structural information for impurity identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Not typically used for routine quantification.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to chromatographic methods, complex data interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measurement of the absorption of UV or visible light by the analyte.Dependent on molar absorptivity.Simple, rapid, and cost-effective for concentration determination of pure samples.Low selectivity, susceptible to interference from other absorbing compounds.

Detailed Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a validated procedure for a similar chlorinated phenyl ketoester and is suitable for the quantification and purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • 254 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (or a suitable solvent) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying this compound, especially at trace levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas:

  • Helium at a constant flow rate (e.g., 1 mL/min).

Temperature Program:

  • Inlet: 250 °C

  • Oven: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line: 280 °C

Mass Spectrometer Settings:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Identification: Identify the analyte by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum of dichlorinated compounds will show a characteristic isotopic pattern for the chlorine atoms.

  • Quantification: Use a suitable internal standard for accurate quantification.

Visualizing Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution Serial_Dilution Perform Serial Dilutions Standard_Stock->Serial_Dilution Calibration Standards Injection Inject into HPLC System Serial_Dilution->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Dissolution Dissolve Sample in Volatile Solvent Injection Inject into GC-MS System Sample_Dissolution->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Retention_Time Identify by Retention Time Mass_Analysis->Retention_Time Mass_Spectrum Analyze Mass Spectrum Mass_Analysis->Mass_Spectrum Quantification Quantify using Internal Standard Retention_Time->Quantification Library_Search Compare with Spectral Library Mass_Spectrum->Library_Search Mass_Spectrum->Quantification

Caption: General workflow for the identification and quantification of this compound by GC-MS.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. For routine quality control and quantification where high precision and accuracy are paramount, RP-HPLC is the recommended method. When high sensitivity is required for trace analysis or when identification of unknown impurities is necessary, GC-MS is the more powerful technique. Spectroscopic methods like NMR and UV-Vis are excellent for structural confirmation and preliminary analysis of pure samples. For robust analytical data, it is crucial to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.

Comparative Analysis of Mass Spectrometric Techniques for the Characterization of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, the robust characterization of novel compounds is paramount. This guide provides a comparative overview of mass spectrometric approaches for the analysis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, a halogenated aromatic ketoester. The selection of an appropriate analytical technique is critical for obtaining accurate structural information and quantitative data. This document compares two primary mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performances for this class of compounds.

Introduction to this compound

This compound is a chemical intermediate whose structural elucidation and quantification are essential for process control and impurity profiling in pharmaceutical manufacturing. Its structure, featuring a dichlorinated phenyl ring and an ethyl ester moiety, presents specific considerations for mass spectrometric analysis. The molecular weight of this compound is 275.13 g/mol (for the most common isotopes).

Comparison of Analytical Platforms

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the compound's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis.Separates compounds in the liquid phase, followed by ionization and analysis in a tandem mass spectrometer.
Ionization Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Electrospray Ionization (ESI) is common, typically generating protonated molecules or adducts with minimal fragmentation.
Applicability Suitable for volatile and thermally stable compounds. The target analyte is likely amenable to GC-MS.Broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.
Sensitivity Generally offers good sensitivity, particularly in Selected Ion Monitoring (SIM) mode.Often provides higher sensitivity and selectivity, especially using Multiple Reaction Monitoring (MRM).
Matrix Effects Can be susceptible to matrix effects, though often less pronounced than in ESI-LC-MS.Prone to ion suppression or enhancement from matrix components, which can affect quantification.
Structural Info EI spectra provide characteristic fragmentation patterns aiding in structural confirmation.Collision-Induced Dissociation (CID) in MS/MS is required to induce fragmentation and obtain structural data.

Experimental Protocols

Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are generalized methods and may require optimization for specific instrumentation and sample matrices.

GC-MS Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Source Temperature: 230 °C.

LC-MS/MS Protocol
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural analysis.

    • Precursor Ion: m/z 275.0 (for [M+H]⁺, assuming the most abundant isotopes).

    • Collision Energy: Optimize to obtain characteristic product ions.

Expected Mass Spectra and Fragmentation

GC-MS (EI): In EI, the molecule is expected to undergo significant fragmentation. Key fragments would likely arise from:

  • Loss of the ethoxy group (-OC₂H₅) from the ester.

  • Cleavage at the carbonyl groups.

  • Fragmentation of the dichlorophenyl ring, including loss of chlorine atoms.

LC-MS/MS (ESI): With ESI, the protonated molecule [M+H]⁺ at m/z 275.0 is expected to be the dominant ion in the MS1 spectrum. In MS/MS analysis, collision-induced dissociation would likely lead to product ions resulting from the neutral loss of ethanol or ethene from the ester group, and cleavage of the butyrate chain.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound by GC-MS and LC-MS/MS.

Table 1: Predicted Key Mass Fragments

Analytical MethodPrecursor Ion (m/z)Predicted Major Fragment Ions (m/z)
GC-MS (EI)274.0 (M⁺˙)229, 201, 173, 145
LC-MS/MS (ESI+)275.0 ([M+H]⁺)229, 201, 173

Table 2: Comparison of Performance Characteristics

ParameterGC-MS (SIM mode)LC-MS/MS (MRM mode)
Limit of Quantification (LOQ) ~10-50 ng/mL~0.1-5 ng/mL
Linearity (R²) >0.995>0.998
Precision (%RSD) <10%<5%
Accuracy (% Recovery) 90-110%95-105%

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for compound analysis by mass spectrometry and a logical comparison of the two techniques discussed.

analytical_workflow General Mass Spectrometry Workflow sample_prep Sample Preparation (Dissolution, Dilution) separation Chromatographic Separation (GC or LC) sample_prep->separation ionization Ionization (EI or ESI) separation->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing (Quantification, Identification) detection->data_processing

Caption: General workflow for mass spectrometric analysis.

gcms_vs_lcmsms Comparison of GC-MS and LC-MS/MS for Analysis cluster_gcms GC-MS cluster_lcmsms LC-MS/MS gcms_volatility Requires Volatility & Thermal Stability gcms_fragmentation Extensive Fragmentation (EI) gcms_volatility->gcms_fragmentation gcms_structure Good for Structural ID gcms_fragmentation->gcms_structure lcmsms_versatility Broad Applicability lcmsms_sensitivity High Sensitivity (MRM) lcmsms_versatility->lcmsms_sensitivity lcmsms_quant Excellent for Quantification lcmsms_sensitivity->lcmsms_quant analyte This compound analyte->gcms_volatility analyte->lcmsms_versatility

Caption: Logical comparison of GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • GC-MS with EI is a strong choice for initial identification and structural confirmation due to its reproducible and extensive fragmentation patterns.

  • LC-MS/MS with ESI excels in quantitative analysis, offering superior sensitivity and selectivity, which is particularly advantageous for trace-level detection in complex matrices.

The optimal method will depend on the specific research or development goals, such as whether the primary need is for structural elucidation or for highly sensitive quantification. For comprehensive characterization, employing both techniques can provide complementary information.

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to control the impurity profile of the final drug substance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods that can be employed for the purity assessment of this intermediate. The methodologies presented are based on established analytical techniques for structurally related compounds and serve as a robust starting point for method development and validation.

Quantitative Data Summary

The selection of an analytical method for purity assessment depends on the volatility and thermal stability of the analyte and its potential impurities. Below is a comparative summary of typical starting parameters for HPLC and GC methods suitable for this compound analysis.

ParameterHPLC Method (Based on related oxobutanoates)GC Method (Based on related butyrate esters)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 (150 x 4.6 mm, 5 µm)DB-Wax or TG-5SilMS (30 m x 0.25 mm, 0.50 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Helium
Flow Rate 1.0 mL/min1.5 mL/min
Detector UV/VIS at 225 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Temperature Column at 30°CTemperature program (e.g., initial 50°C, ramp to 250°C)
Typical Run Time 10 - 20 minutes20 - 30 minutes
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Impurity Detection Broad applicability for polar and non-polar impuritiesExcellent for volatile and semi-volatile impurities

Detailed Experimental Protocols

The following protocols are detailed starting points for the development of a validated analytical method for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated stability-indicating RP-HPLC method for a structurally similar compound.[1]

Objective: To determine the purity of this compound and to detect and quantify any related process impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV/VIS or Photodiode Array (PDA) detector

  • Autosampler

  • Column oven

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: Acetonitrile

    • B: Phosphate buffer pH 3.0

  • Isocratic Elution: 50:50 (v/v) A:B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared sample solution.

  • Identify and integrate the peaks. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter equilibrate System Equilibration filter->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography (GC) Method

This method is based on a validated GC-MS procedure for a related ethyl ester impurity.[2][3]

Objective: To determine the purity of this compound and to identify and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-Wax or TG-5SilMS, 30 m x 0.25 mm, 0.50 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Run Time: Approximately 27 minutes

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

Procedure:

  • Condition the GC system.

  • Inject a blank (solvent) to verify a clean baseline.

  • Inject the prepared sample solution.

  • Identify and integrate the peaks. Purity is determined by the area percentage of the main peak. For identification of unknown impurities, an MS detector is recommended.

dot

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc vortex_gc Vortex to Mix dissolve_gc->vortex_gc inject_gc Inject Sample vortex_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: GC Purity Assessment Workflow.

Method Comparison and Selection

  • HPLC is generally the method of choice for the analysis of pharmaceutical compounds and their impurities due to its versatility, high resolution, and suitability for non-volatile and thermally labile substances. It is particularly effective for identifying a wide range of process-related impurities and degradation products.

  • GC is a powerful technique for the analysis of volatile and semi-volatile compounds. It is an excellent choice for detecting and quantifying residual solvents and other volatile impurities that may be present in the intermediate. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of impurities.

Both HPLC and GC are valuable techniques for the purity assessment of this compound. The choice between the two methods, or their complementary use, will depend on the specific requirements of the analysis. For a comprehensive purity profile, it is often recommended to use an HPLC method for the primary purity assessment and a GC method to control for volatile impurities and residual solvents. The protocols provided in this guide offer a solid foundation for developing and validating robust analytical methods to ensure the quality of this important pharmaceutical intermediate.

References

A Comparative Guide to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate and its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of Ethyl 4-(dichlorophenyl)-4-oxobutyrate derivatives. It is important to note that much of the data for these specific compounds is not extensively reported in peer-reviewed literature and is often found in chemical supplier databases or computational chemistry resources.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateMelting Point (°C)Boiling Point (°C)
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate C₁₂H₁₂Cl₂O₃275.13Not availableSolid (predicted)Not availableNot available
Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate C₁₂H₁₂Cl₂O₃275.13194240-93-2Not availableNot available348.3 ± 32.0 at 760 mmHg[1]
Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate C₁₂H₁₀Cl₂O₄289.111019457-33-0Not availableNot availableNot available
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate C₁₂H₁₂Cl₂O₃275.1375381-58-7Not availableNot availableNot available[2]
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate C₁₂H₁₃ClO₃240.6853503-49-4Not availableNot availableNot available[3][4]

Spectral Characterization Data

Spectral data is crucial for the structural elucidation and confirmation of synthesized compounds. Below is a comparative summary of available spectral information for related derivatives. The synthesis of the target compounds is expected to proceed via the reaction of the corresponding substituted acetophenone with diethyl oxalate.

Compound¹H NMR (δ ppm)IR (cm⁻¹)
Ethyl 4-(2,4-dichlorophenyl)-4-hydroxy-2-oxobut-3-enoate 1.40 (t, 3H), 4.39 (q, 2H), 6.95 (s, 1H), 7.37-7.50 (m, 3H, Ar-H)[5]3088, 2992, 2980, 2935, 1730, 1630, 1520[5]
Ethyl 4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate 1.40 (t, 3H), 4.39 (q, 2H), 6.97 (s, 1H), 7.38-7.64 (m, 4H, Ar-H)[5]3097, 2998, 2981, 2938, 1739, 1635, 1522[5]

Note: The data presented is for the closely related ethyl 2,4-dioxo-4-arylbutanoate derivatives, which exist in an enol form.

Experimental Protocols

General Synthesis of Ethyl 4-(dichlorophenyl)-2,4-dioxobutanoates

This protocol is adapted from the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives and can be applied to the various dichlorophenyl isomers by selecting the appropriately substituted acetophenone.[5]

Materials:

  • Substituted dichloroacetophenone (e.g., 2,3-dichloroacetophenone) (10 mmol)

  • Diethyl oxalate (10 mmol)

  • Sodium metal (10 mmol)

  • Anhydrous ethanol (10 mL)

  • Dichloromethane

  • Sulfuric acid (dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Fresh sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • A mixture of the substituted dichloroacetophenone and diethyl oxalate is added dropwise to the stirred solution of sodium ethoxide.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then heated at 80°C for 30 minutes.

  • After cooling, the reaction mixture is acidified with dilute sulfuric acid to a pH of 2.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol.

dot

Caption: General workflow for the synthesis of Ethyl 4-(dichlorophenyl)-2,4-dioxobutanoates.

Src Kinase Inhibition Assay Protocol

The following is a general protocol for evaluating the Src kinase inhibitory activity of the synthesized compounds, based on a published study on related derivatives.[5]

Materials:

  • Synthesized compounds

  • Staurosporine (reference inhibitor)

  • Src kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase buffer

  • EDTA

  • Streptavidin-coated 96-well plates

  • Phosphotyrosine antibody (e.g., P-Tyr-100)

  • HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • The kinase reaction is initiated by mixing Src kinase, the biotinylated substrate peptide, ATP, and the test compound in a kinase buffer.

  • The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of EDTA.

  • The reaction mixture is transferred to a streptavidin-coated 96-well plate and incubated to allow the biotinylated substrate to bind.

  • The plate is washed to remove unbound components.

  • A phosphotyrosine-specific antibody is added and incubated.

  • After another washing step, an HRP-conjugated secondary antibody is added and incubated.

  • The plate is washed again, and TMB substrate is added.

  • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

  • The IC₅₀ values are calculated from the dose-response curves.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3-diketones have shown a range of biological activities, including antitumor and kinase inhibitory effects. Specifically, ethyl 2,4-dioxo-4-arylbutanoate derivatives have been evaluated as Src kinase inhibitors.[5] Src is a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, playing a crucial role in tumor growth, metastasis, and angiogenesis. Inhibition of Src kinase is a validated strategy in cancer therapy.

dot

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras Src->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Metastasis) ERK->Transcription Inhibitor Dichlorophenyl Oxobutyrate Derivative Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the potential point of inhibition by the described compounds.

Conclusion

This guide provides a comparative overview of this compound and its isomers. While there is a notable lack of specific experimental data for the 2,3-dichloro isomer, the provided synthetic routes and characterization data of related compounds offer a solid foundation for researchers to synthesize and characterize this molecule. The potential of these compounds as Src kinase inhibitors warrants further investigation, which could lead to the development of novel therapeutic agents. The presented protocols and diagrams serve as a starting point for such research endeavors.

References

Comparative study of synthesis routes for Ethyl 4-(aryl)-3-oxobutanoates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Ethyl 4-(aryl)-3-oxobutanoates

For researchers and professionals in drug development and organic synthesis, the efficient construction of key structural motifs is paramount. Ethyl 4-(aryl)-3-oxobutanoates are valuable intermediates in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to these compounds: the traditional Claisen condensation and a modern microwave-assisted approach, offering insights into their respective methodologies, efficiencies, and environmental impact.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route is often a balance between yield, reaction time, cost, and environmental considerations. The following table summarizes the key quantitative data for the classical Claisen condensation and a representative microwave-assisted synthesis.

ParameterClaisen CondensationMicrowave-Assisted Synthesis
Reaction Time Several hours to overnight2 - 10 minutes[1][2]
Typical Yields 45-58% (conventional heating)74-93%[1]
Reaction Temperature Room temperature to 80°C[3]100 - 140°C[1]
Solvents Ethanol, Tetrahydrofuran[3][4]Often solvent-free or in high-boiling point solvents like PEG-200[1][2]
Catalyst/Reagent Strong bases (e.g., Sodium Ethoxide, Sodium Hydride)[3][5]Often catalyst-free or with milder reagents[1]
Environmental Impact Use of volatile organic solventsReduced solvent use, lower energy consumption[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of Ethyl 4-(aryl)-3-oxobutanoates via Claisen condensation and a representative microwave-assisted approach are provided below.

Method 1: Claisen Condensation

This protocol is adapted from the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are structurally related to the target compounds.[3]

Materials:

  • Substituted Acetophenone (10 mmol)

  • Diethyl oxalate (10 mmol)

  • Sodium metal (10 mmol)

  • Anhydrous Ethanol (10 mL)

  • Dichloromethane

  • Sulfuric acid (dilute solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.

  • To the stirred solution of sodium ethoxide, add a mixture of the appropriate substituted acetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Following the overnight stirring, heat the mixture at 80°C for 30 minutes.

  • After cooling, acidify the reaction mixture with a dilute sulfuric acid solution to a pH of 2.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 4-(aryl)-3-oxobutanoate.

Method 2: Microwave-Assisted Synthesis

This generalized protocol is based on the principles of microwave-assisted organic synthesis, which has been shown to be effective for similar condensations.[1][2][8]

Materials:

  • Methyl 4-oxo-4-phenylbutanoate (1.04 mmol)

  • Ammonium formate

  • Polyethylene glycol (PEG-200) (4 mL)

  • Dichloromethane

Procedure:

  • In a microwave-safe vessel, dissolve methyl-4-oxo-4-phenylbutanoate (1.04 mmol) in PEG-200 (4 mL).

  • Add ammonium formate to the solution.

  • Expose the reaction mixture to microwave irradiation at 370 W for 2 minutes.[2]

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and pour it over ice-cooled water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product. Further purification can be performed by column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the Claisen condensation and microwave-assisted synthesis routes.

Synthesis_Comparison cluster_claisen Claisen Condensation cluster_microwave Microwave-Assisted Synthesis C_Start Substituted Acetophenone + Diethyl Oxalate C_Base Sodium Ethoxide in Ethanol C_Start->C_Base 1. C_Reaction Stir Overnight Heat at 80°C C_Base->C_Reaction 2. C_Workup Acidification & Extraction C_Reaction->C_Workup 3. C_Product Ethyl 4-(aryl)-3-oxobutanoate C_Workup->C_Product 4. M_Start 4-Aryl-4-oxobutanoate + Ammonium Formate M_Solvent PEG-200 (or solvent-free) M_Start->M_Solvent 1. M_Reaction Microwave Irradiation (2-10 min) M_Solvent->M_Reaction 2. M_Workup Extraction M_Reaction->M_Workup 3. M_Product Ethyl 4-(aryl)-3-oxobutanoate Derivative M_Workup->M_Product 4.

Caption: A comparative workflow of Claisen condensation and microwave-assisted synthesis.

Conclusion

Both the Claisen condensation and microwave-assisted synthesis are viable routes for obtaining Ethyl 4-(aryl)-3-oxobutanoates. The classical Claisen condensation is a well-established method, though it often requires longer reaction times and the use of strong bases and organic solvents.[3][5][9] In contrast, microwave-assisted synthesis presents a greener and more efficient alternative, characterized by significantly shorter reaction times, often higher yields, and reduced solvent usage.[1][6][7] The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. For rapid and efficient synthesis, particularly in a research and development setting, the microwave-assisted approach offers considerable advantages.

References

Comparative Efficacy Analysis of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate and Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of direct comparative data on the efficacy, experimental protocols, and specific signaling pathways for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate and Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate. While these compounds are available from various chemical suppliers, detailed biological studies comparing their activities appear to be unpublished or proprietary. This guide, therefore, outlines the available information on structurally related compounds to provide a potential framework for future research and highlights the current knowledge gap.

Chemical Properties

A summary of the basic chemical properties of the two compounds is presented below.

PropertyThis compoundEthyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Molecular Formula C₁₂H₁₂Cl₂O₃C₁₂H₁₂Cl₂O₃
Molecular Weight 275.13 g/mol 275.13 g/mol
CAS Number 71450-93-675381-58-7

Inferred Potential Biological Activities from Related Compounds

Although direct efficacy data is absent for the two primary compounds of interest, research on analogous chemical structures suggests potential areas of biological activity that could be explored.

Antimicrobial Activity

Derivatives synthesized from dichlorophenyl precursors have shown promise as antimicrobial agents. For instance, a study on ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate, a more complex molecule synthesized from a dichlorobenzaldehyde, demonstrated good antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species.[1] This suggests that the dichlorophenyl moiety might contribute to antimicrobial effects, a hypothesis that would require experimental validation for the specific oxobutanoate esters .

Anticancer Activity

Several studies have investigated the anticancer properties of various dichlorophenyl-containing compounds. For example, novel 4-oxobutanamide derivatives have been synthesized and shown to possess antiproliferative activity against human cervical, breast, and kidney carcinoma cells.[2] Similarly, a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives exhibited significant cytotoxicity against a panel of cancer cell lines.[3] Furthermore, an in-silico and in-vitro study of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-one showed moderate cytotoxicity against the MCF-7 breast cancer cell line.[4] These findings point towards the dichlorophenyl group as a potentially important pharmacophore for anticancer activity, warranting investigation into the specific compounds of this guide.

Proposed Experimental Workflow for Efficacy Comparison

To address the current knowledge gap, a hypothetical experimental workflow for comparing the efficacy of this compound and Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate is proposed. This workflow is based on standard pharmacological screening protocols.

G cluster_0 Initial Screening cluster_1 Primary Efficacy Assays cluster_2 Secondary Mechanistic Assays cluster_3 Signaling Pathway Analysis Compound_A This compound MTT_Assay MTT/MTS Assay (Cell Viability) Compound_A->MTT_Assay MIC_Assay MIC Determination (Antimicrobial Activity) Compound_A->MIC_Assay Compound_B Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate Compound_B->MTT_Assay Compound_B->MIC_Assay Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Cell_Lines->MTT_Assay Microbial_Strains Panel of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) Microbial_Strains->MIC_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Panel) MTT_Assay->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blotting (Key Pathway Proteins) Enzyme_Inhibition->Western_Blot Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot qPCR RT-qPCR (Gene Expression) Western_Blot->qPCR

Caption: Proposed experimental workflow for comparative efficacy analysis.

Detailed Methodologies for Key Experiments

Cell Viability (MTT/MTS) Assay:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate for 48-72 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare serial dilutions of the test compounds in appropriate broth medium in 96-well plates.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Incubate the plates at the optimal temperature for microbial growth for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Western Blotting:

  • Treat cells with the compounds at their respective IC₅₀ concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., kinases, apoptosis markers).

  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence imager.

Conclusion

The current body of scientific literature does not provide sufficient data to conduct a direct and objective comparison of the efficacy of this compound and Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate. While the dichlorophenyl moiety is present in various biologically active molecules, the specific contribution of the 2,3- versus the 3,4-dichloro substitution pattern on the oxobutanoate scaffold remains to be elucidated. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate and compare these two compounds, which could lead to the discovery of novel therapeutic agents. Further research is imperative to determine their biological activities and potential mechanisms of action.

References

Biological activity of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate and Structurally Related Compounds

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential biological activities of this compound and analogous chemical structures. Due to the limited publicly available data on the specific biological profile of this compound, this guide focuses on the activities of structurally similar compounds, offering insights into potential areas of investigation.

The core structure, a substituted phenyl group attached to a four-carbon chain with a keto and an ester functional group, is a versatile scaffold found in compounds with diverse pharmacological activities. This guide explores three such potential activities: Src kinase inhibition, cytotoxicity against cancer cell lines, and anticonvulsant effects. The information presented is based on published experimental data for structurally related molecules.

Potential as Src Kinase Inhibitors

The enzyme c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. Its overexpression or aberrant activation is implicated in the progression of several human cancers, making it a key target for anticancer drug development. A study on ethyl 2,4-dioxo-4-arylbutanoate derivatives, which share a similar pharmacophore with the target compound, has demonstrated their potential as Src kinase inhibitors.

Comparative Data of Src Kinase Inhibitory Activity:

CompoundStructureSrc Kinase Inhibition (%) at 10 µM
Ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoatePhenyl55.3
Ethyl 4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate2-chlorophenyl62.1
Ethyl 4-(2,4-dichlorophenyl)-4-hydroxy-2-oxobut-3-enoate 2,4-dichlorophenyl 68.7
Ethyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate4-fluorophenyl45.8
Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate4-methoxyphenyl38.2
Staurosporine (Reference)-98.2

Data sourced from a study on Src kinase inhibitory activities of ethyl 2,4-dioxo-4-arylbutanoate derivatives[1]. It is important to note that these compounds are structurally distinct from this compound, featuring a 2,4-dioxo substitution pattern.

The data suggests that substitutions on the phenyl ring significantly influence the Src kinase inhibitory activity. Notably, the presence of a 2,4-dichlorophenyl group resulted in the highest inhibitory activity among the tested analogs, indicating that halogen substitution on the phenyl ring could be a key determinant for this biological effect.

Experimental Protocol: Src Kinase Inhibition Assay

The inhibitory activity against Src kinase was evaluated using an ELISA-based assay.[1] The protocol involves the following steps:

  • Coating: A 96-well plate is coated with a poly (Glu, Tyr) 4:1 substrate.

  • Enzyme Reaction: Recombinant human c-Src kinase is added to the wells along with the test compounds at a specific concentration (e.g., 10 µM) and ATP to initiate the phosphorylation reaction.

  • Detection: The phosphorylated substrate is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of wells with the test compound to the control wells without the inhibitor. Staurosporine is typically used as a positive control.

Signaling Pathway: Src Kinase

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Ethyl 4-(dichlorophenyl) -4-oxobutanoate analog Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the potential point of inhibition.

Potential Cytotoxic Activity

Compounds containing a dichlorophenyl moiety have been investigated for their cytotoxic effects against various cancer cell lines. While the specific ethyl butyrate derivative of interest has not been extensively studied, related structures show promise in this area. The mechanism of action often involves the induction of apoptosis.

Comparative Data of Cytotoxicity:

CompoundCell LineIC50 (µM)
2-(3,4-dichlorophenyl)-4H-benzo[d][2][3]oxazin-4-oneMCF-72350
5-Fluorouracil (Reference)DLD-1151
5-Fluorouracil (Reference)HT-29150
A novel 1,2,4-triazine sulfonamide derivativeDLD-13.4
A novel 1,2,4-triazine sulfonamide derivativeHT-293.9

Data is sourced from studies on the anticancer activity of various heterocyclic compounds bearing a dichlorophenyl group[4][5]. These compounds are not direct analogs of this compound but share the dichlorophenyl feature.

The data indicates that the cytotoxic potency can vary significantly depending on the overall molecular structure, even when the dichlorophenyl group is present.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The protocol is as follows:

  • Cell Seeding: Cancer cells (e.g., DLD-1, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow: Cell-Based Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Seeding 3. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 4. Add Compound Dilutions to Cells Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Reagent 6. Add Viability Reagent (e.g., MTT) Incubation->Assay_Reagent Readout 7. Measure Signal (e.g., Absorbance) Assay_Reagent->Readout Calculation 8. Calculate IC50 Value Readout->Calculation

Caption: A generalized workflow for a cell-based cytotoxicity assay.

Potential Anticonvulsant Activity

The structural motif of an aryl ring linked to a flexible chain is present in several known anticonvulsant drugs. The National Institutes of Health (NIH) Anticonvulsant Screening Program (ASP) utilizes a battery of standardized tests to identify compounds with potential therapeutic value for epilepsy.

Comparative Data of Anticonvulsant Activity for Aryl Semicarbazones:

CompoundMES Screen (% protection at 30 mg/kg)scPTZ Screen (% protection at 30 mg/kg)
Phenylsemicarbazone00
4-Chlorophenylsemicarbazone5025
4-Fluorophenylsemicarbazone250
4-Bromophenylsemicarbazone7550
4-Methylphenylsemicarbazone00

Data is illustrative of structure-activity relationships seen in aryl semicarbazones and is not directly from the NIH ASP database for these specific compounds. The data highlights the impact of phenyl ring substitution on anticonvulsant activity.

The presence and nature of the substituent on the aryl ring are critical for anticonvulsant activity. Halogen substitution, in particular, appears to be favorable for activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models.

Experimental Protocol: NIH Anticonvulsant Screening Program (ASP)

The NIH ASP employs a tiered screening approach.[6][7] Initial screening involves two primary in vivo models in mice:

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Procedure: A supramaximal electrical stimulus is applied via corneal or ear-clip electrodes.

    • Endpoint: The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.

    • Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously.

    • Endpoint: The ability of a test compound to prevent clonic seizures for a specified period is considered a positive result.

  • Neurotoxicity Screening (Rotorod Test): This test assesses for motor impairment.

    • Procedure: Mice are placed on a rotating rod, and their ability to remain on the rod for a set time is measured.

    • Endpoint: Inability to maintain balance on the rod indicates neurotoxicity.

Logical Relationship: Anticonvulsant Screening

Anticonvulsant_Screening cluster_models Seizure Models cluster_assessment Assessment MES Maximal Electroshock (MES) (Tonic-Clonic Seizures) Efficacy Anticonvulsant Efficacy (% Protection or ED50) MES->Efficacy scPTZ Subcutaneous PTZ (scPTZ) (Absence Seizures) scPTZ->Efficacy Toxicity Neurotoxicity (Rotorod Test) Test_Compound Test Compound (e.g., Ethyl 4-aryl-4-oxobutanoate) Test_Compound->MES Test_Compound->scPTZ Test_Compound->Toxicity

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.